4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-5-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-5-11-6(8(7)9)2-4-10-11/h2-5H,1H3 |
InChI Key |
WVIAMBYANNECGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=NN2C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine
A Note to the Reader: Initial searches for the chemical structure of "4-bromo-5-methoxy-pyrazolo[1,5-a]pyridine" did not yield specific information on this particular isomer. The available scientific literature and chemical databases predominantly feature the closely related isomer, 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine . This guide will, therefore, provide a comprehensive overview of the latter compound, for which authoritative data is accessible.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. This bicyclic system, an isostere of purine, serves as a core structure in the development of therapeutic agents targeting a range of diseases. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific derivative, 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine, a molecule with potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the key identifiers and computed physicochemical parameters for 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine.
Chemical Structure and Identifiers
The structural representation and key identifiers of 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine are crucial for its unambiguous identification in literature and databases.
Caption: 2D Chemical Structure of 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine
| Identifier | Value | Source |
| IUPAC Name | 6-bromo-4-methoxypyrazolo[1,5-a]pyridine | PubChem[1] |
| CAS Number | 1207557-36-5 | PubChem[1] |
| Molecular Formula | C₈H₇BrN₂O | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| SMILES | COC1=CC(=CN2C1=CC=N2)Br | PubChem[1] |
| InChIKey | ARTWAYAZELEWIT-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The computed physicochemical properties of a compound are instrumental in predicting its behavior in biological systems and in the design of formulations.
| Property | Value | Source |
| XLogP3 | 1.7 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 26.5 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Synthesis and Mechanistic Insights
A plausible synthetic approach, based on related literature, would involve the following key steps:
Caption: Workflow for NMR Spectroscopic Analysis
Conclusion
6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine represents a functionalized heterocyclic compound with potential for further development in medicinal chemistry. Its core structure is associated with kinase inhibition, a key area in modern drug discovery. The bromine and methoxy substituents offer opportunities for both structural diversification and modulation of physicochemical properties. While detailed experimental data for this specific isomer is scarce, this guide provides a comprehensive overview based on available information for related structures and general principles of chemical synthesis and analysis. Further research is warranted to fully elucidate the synthesis, properties, and biological activity of this and other related pyrazolo[1,5-a]pyridine derivatives.
References
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyridine Core: A Technical Guide to the 4-Bromo-5-Methoxy Substitution Pattern
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system, a fused bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring, confer upon it a versatile reactivity profile and the ability to engage in a wide range of biological interactions.[1] This scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting potent activity as protein kinase inhibitors in targeted cancer therapy.[2][3][4]
This guide provides an in-depth technical overview of a specific and synthetically valuable substitution pattern: the 4-bromo-5-methoxy pyrazolo[1,5-a]pyridine. The presence of a bromine atom at the 4-position offers a versatile handle for post-synthetic modification via cross-coupling reactions, while the methoxy group at the 5-position modulates the electronic properties of the ring system, influencing both reactivity and biological activity. This document will detail a plausible synthetic route to this scaffold, explore its chemical reactivity and derivatization potential, and discuss its applications in the context of modern drug discovery.
Proposed Synthesis of 4-Bromo-5-Methoxy-Pyrazolo[1,5-a]pyridine
The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an alkyne or alkene.[5] The regioselectivity of this reaction is a critical consideration. In the case of the target 4-bromo-5-methoxy derivative, a plausible synthetic approach involves the reaction of 1-amino-3-bromo-5-methoxypyridinium salt with an acetylene derivative.
A likely synthetic precursor is 3-bromo-5-methoxypyridine. Amination of this pyridine derivative, followed by reaction with an acetylene equivalent, would lead to the desired pyrazolo[1,5-a]pyridine framework. It is important to note that the 1,3-dipolar cycloaddition can lead to the formation of regioisomers. For instance, the reaction of 1-amino-3-bromo-5-methoxy-pyridinium with methyl propiolate has been reported to yield the 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester as the major product, with the desired 4-bromo-6-methoxy isomer formed as a minor product that can be separated by column chromatography.[6] Subsequent hydrolysis and decarboxylation would then be required to obtain the parent scaffold.
A general synthetic workflow is proposed below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on known syntheses of related pyrazolo[1,5-a]pyridines and should be optimized for the specific substrate.
Step 1: Synthesis of 1-Amino-3-bromo-5-methoxypyridinium Salt
-
Dissolve 3-bromo-5-methoxypyridine in a suitable solvent such as dichloromethane at 0 °C.
-
Add a solution of an aminating agent, for example, O-(mesitylenesulfonyl)hydroxylamine, dropwise to the pyridine solution.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting pyridinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Step 2: [3+2] Cycloaddition
-
Suspend the 1-amino-3-bromo-5-methoxypyridinium salt in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to the suspension.
-
To this mixture, add the acetylene derivative (e.g., methyl propiolate).
-
Heat the reaction mixture and monitor its progress by TLC.
Step 3: Separation of Regioisomers
-
Upon completion, quench the reaction with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude mixture of regioisomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 4: Hydrolysis and Decarboxylation
-
The isolated 4-bromo-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylate is refluxed in a strong acid, such as 48% hydrobromic acid.
-
This one-pot reaction facilitates both the hydrolysis of the ester and the subsequent decarboxylation.
-
After cooling, the reaction mixture is neutralized with a base, and the product is extracted, dried, and purified by chromatography or recrystallization.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C8H7BrN2O | |
| Molecular Weight | 227.06 g/mol | |
| XLogP3 | 1.7 | |
| Physical Form | Solid |
Chemical Reactivity and Derivatization Potential
The 4-bromo-5-methoxy-pyrazolo[1,5-a]pyridine scaffold is primed for a variety of chemical transformations, making it a valuable building block in synthetic chemistry.
Caption: Key reactivity and derivatization pathways for the scaffold.
Reactivity at the 4-Bromo Position
The bromine atom at the 4-position is the most versatile functional group for further elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Stille Coupling: Reaction with organostannanes for the formation of carbon-carbon bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing a variety of amino substituents.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
Furthermore, the bromo group can undergo lithium-halogen exchange upon treatment with an organolithium reagent at low temperatures, generating a lithiated intermediate that can be quenched with various electrophiles to introduce a wide range of functional groups.
Reactivity of the 5-Methoxy Group
The methoxy group is an electron-donating group that activates the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, given the fused ring system, the directing effects will be more complex. The methoxy group can also be cleaved under strong acidic conditions (e.g., HBr or BBr3) to yield the corresponding 5-hydroxy-pyrazolo[1,5-a]pyridine, which can then be further functionalized.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a key component of numerous biologically active molecules. The closely related pyrazolo[1,5-a]pyrimidine core is found in several approved cancer therapeutics, highlighting the potential of this class of compounds.[3][4] For example, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a key intermediate in the synthesis of Selpercatinib, a RET kinase inhibitor used for the treatment of certain types of thyroid and lung cancers.[7]
The 4-bromo-5-methoxy substitution pattern provides a strategic platform for the development of new drug candidates. The bromo group allows for the systematic exploration of the chemical space around the scaffold through combinatorial chemistry approaches, enabling the generation of libraries of compounds for high-throughput screening. The methoxy group can participate in key hydrogen bonding interactions with biological targets and its position can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
The 4-bromo-5-methoxy-pyrazolo[1,5-a]pyridine scaffold is a highly valuable building block for synthetic and medicinal chemists. While its synthesis requires careful control of regioselectivity, the resulting compound offers a wealth of opportunities for further functionalization. The strategic placement of the bromo and methoxy groups provides a powerful combination of a versatile synthetic handle and a means to modulate the electronic and biological properties of the core. As the demand for novel and effective therapeutics continues to grow, the strategic application of scaffolds such as this will undoubtedly play a crucial role in the future of drug discovery.
References
- Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9. ChemicalBook.
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine Safety D
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | C8H7BrN2O | CID 44622825. PubChem.
- 4-BroMo-6-Methoxypyrazolo[1,5-a]pyridine | 1207839-86-8. ChemicalBook.
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Sigma-Aldrich.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatiz
- Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine. Sigma-Aldrich.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 7. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 [chemicalbook.com]
Biological Activity and Synthetic Utility of 4-Bromo-5-Methoxypyrazolo[1,5-a]pyridine Derivatives in Modern Drug Discovery
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently evaluate heterocyclic scaffolds for their balance of synthetic tractability and biological efficacy. Among the privileged structures in our arsenal, the pyrazolo[1,5-a]pyridine core stands out as a highly versatile bioisostere for indoles and purines. Specifically, the building block 4-bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427396-62-0) [1] provides an exceptional starting point for lead generation.
This technical guide dissects the mechanistic causality behind this specific substitution pattern, explores its broad spectrum of biological activities, and provides self-validating experimental protocols for its derivatization and biological evaluation.
Structural Rationalization: The Causality of the Scaffold
The pyrazolo[1,5-a]pyridine core is a nitrogen-rich, planar, and aromatic bicyclic system. Its electron density and hydrogen-bonding capabilities make it an ideal candidate for interacting with the ATP-binding pockets of kinases or the transmembrane domains of G-protein coupled receptors (GPCRs)[2].
However, the raw core is insufficient for targeted drug design. The specific functionalization of This compound is engineered for optimal Structure-Activity Relationship (SAR) exploration:
-
The C4-Bromo Handle (Synthetic Causality): The bromine atom at the 4-position serves as a highly reactive vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C–Br bond has a lower bond dissociation energy than a C–Cl bond, it readily undergoes oxidative addition by Pd(0) species under mild conditions. This allows chemists to install diverse aryl, heteroaryl, or amine groups without degrading the fragile bicyclic core.
-
The C5-Methoxy Group (Electronic & Steric Causality): The methoxy group acts as a strong electron-donating group via resonance, tuning the pKa of the pyrazole nitrogens to optimize target binding. Furthermore, it serves as a "masked" hydroxyl group. Treatment with a Lewis acid (like BBr
) cleaves the methyl ether, revealing a nucleophilic phenol that can be subsequently alkylated to probe the steric constraints of a receptor's binding pocket.
Workflow illustrating the logical progression of SAR expansion from the core building block.
Spectrum of Biological Activity
Derivatives synthesized from this scaffold have demonstrated profound biological activity across multiple therapeutic areas. The planar nature of the core allows it to intercalate into narrow binding clefts, while the substituents at C4 and C5 dictate target selectivity.
GPCR Antagonism: EP1 Receptors
Pyrazolo[1,5-a]pyridine derivatives have been identified as highly potent, orally active antagonists of the Prostaglandin E2 (PGE2) EP1 receptor[2]. By blocking EP1, these compounds inhibit intracellular calcium release in smooth muscle cells, offering a targeted treatment for overactive bladder (OAB) without the anticholinergic side effects typical of older therapies.
Kinase Inhibition: Oncology
The structural similarity of the scaffold to adenine makes it a potent ATP-competitive inhibitor. Recent advances have highlighted the efficacy of pyrazolopyrimidines and pyrazolopyridines against cyclin-dependent kinases (e.g., CDK2) and epidermal growth factor receptors (EGFR) in various cancer models.
Quantitative Data Summary
| Biological Target | Disease Indication | Mechanism of Action | Typical IC | Key Structural Requirement at C4/C5 |
| EP1 Receptor | Overactive Bladder | Competitive Antagonism | 2 nM – 15 nM | Bulky lipophilic aryl group at C4; H-bond acceptor at C5. |
| CDK2 | Colorectal/Breast Cancer | ATP-Competitive Inhibition | 18 nM – 150 nM | Heteroaryl at C4 to interact with the kinase hinge region. |
| EGFR | Non-Small Cell Lung Cancer | Kinase Inhibition | 50 nM – 200 nM | Extended aliphatic/ether chain at C5 to access the solvent channel. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific controls and mechanistic rationales.
Protocol A: Microwave-Assisted Suzuki-Miyaura Derivatization (C4 Arylation)
This protocol details the installation of an aryl group at the C4 position, a critical step in generating EP1 antagonists.
-
Preparation: In a microwave-safe vial, combine this compound (1.0 eq) and the desired arylboronic acid (1.2 eq).
-
Catalyst & Base Selection: Add Pd(dppf)Cl
(0.05 eq) and K CO (2.0 eq).-
Causality: Pd(dppf)Cl
is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step, drastically reducing the formation of dehalogenated byproducts. K CO activates the boronic acid into a more nucleophilic boronate complex, facilitating transmetalation.
-
-
Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H
O. The water is essential for dissolving the inorganic base and facilitating the boronate formation. -
Reaction: Seal the vial and irradiate in a microwave reactor at 110°C for 20 minutes.
-
Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is validated as complete when the distinct M
/ M isotopic doublet (characteristic of the bromine atom) is entirely consumed and replaced by the mass of the cross-coupled product.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
To evaluate the CDK2 inhibitory activity of the resulting derivatives, a TR-FRET assay is employed over standard colorimetric methods.
-
Assay Assembly: In a 384-well plate, incubate the recombinant CDK2/Cyclin E complex with the synthesized derivative (serial dilutions from 10
M to 0.1 nM). -
Substrate Addition: Add an ATP/biotinylated-peptide substrate mixture.
-
Detection Reagents: After a 60-minute incubation, halt the reaction by adding a buffer containing EDTA (to chelate the Mg
cofactor), a Europium-labeled anti-phosphopeptide antibody, and a Streptavidin-Allophycocyanin (APC) conjugate. -
Measurement & Causality: Excite the sample at 340 nm and measure emission at 665 nm after a 100-microsecond delay.
-
Causality: Pyrazolo[1,5-a]pyridine derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which causes false positives in standard assays. The long-lifetime Europium fluorophore allows for a time-delayed measurement, completely bypassing the compound's short-lived autofluorescence and ensuring high data integrity.
-
-
Validation: Calculate the Z'-factor using Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). A Z'-factor > 0.6 validates the assay's robustness.
Pathway Visualization: Target Engagement
To contextualize the biological impact of these derivatives, the following diagram maps the signaling cascade of the EP1 receptor and illustrates the exact point of pharmacological intervention by pyrazolo[1,5-a]pyridine antagonists.
Mechanism of action: Pyrazolo[1,5-a]pyridine derivatives block PGE2-induced EP1 receptor signaling.
Conclusion
The this compound scaffold represents a masterclass in rational drug design building blocks. By providing orthogonal synthetic handles (a cross-coupling vector at C4 and an electronic/steric tuning vector at C5), it empowers medicinal chemists to rapidly navigate chemical space. Whether targeting the ATP-binding site of oncogenic kinases or the orthosteric pocket of GPCRs, derivatives of this core continue to yield highly potent, orally bioavailable drug candidates.
References
- Shanghai Amole Biotechnology Co., Ltd. (2026). This compound (CAS: 1427396-62-0)
- Umei, K., Nishigaya, Y., Kondo, A., Tatani, K., Tanaka, N., Kohno, Y., & Seto, S. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry. PubMed.
- Iorkula, T. H., Osayawe, O. J.-K., Odogwu, D. A., Ganiyu, L. O., Faderin, E., Awoyemi, R. F., Akodu, B. O., & Ifijen, I. H. (2025).
Sources
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and potent activity against a range of high-value therapeutic targets. This guide provides a comprehensive technical overview of the medicinal chemistry applications of substituted pyrazolo[1,5-a]pyridines, with a particular focus on the 6-bromo-4-methoxy substituted core and its derivatives. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and the expanding therapeutic landscape of this important heterocyclic system. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on the pyrazolo[1,5-a]pyridine framework.
Introduction: The Rise of a Versatile Heterocycle
Fused nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, and the pyrazolo[1,5-a]pyridine scaffold is a prime example of a class of molecules with significant therapeutic potential.[1] Its rigid, planar structure and ability to be readily functionalized at multiple positions make it an ideal template for designing selective and potent inhibitors of various enzymes, particularly protein kinases.
A key derivative, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, has gained significant attention as a crucial intermediate in the synthesis of Selpercatinib (Retevmo®), a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene.[2][3] Selpercatinib is approved for the treatment of certain types of thyroid and non-small cell lung cancers that harbor RET gene alterations.[4][5] This clinical success has spurred further investigation into the broader medicinal chemistry applications of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores.
This guide will explore the chemical properties, synthesis, and biological activities of this class of compounds, providing insights into their development as targeted therapeutics.
Physicochemical Properties
The 6-bromo-4-methoxypyrazolo[1,5-a]pyridine core possesses a unique combination of physicochemical properties that contribute to its utility as a drug scaffold.
| Property | Value | Source |
| Molecular Formula | C8H7BrN2O | [6] |
| Molecular Weight | 227.06 g/mol | [6] |
| XLogP3 | 1.7 | [6] |
| Physical Form | Solid | |
| Purity (typical) | ≥97% |
These properties provide a solid starting point for the development of orally bioavailable drugs. The scaffold's moderate lipophilicity, as indicated by the XLogP3 value, is often a desirable trait in drug candidates.
Synthetic Strategies: Building the Core
The synthesis of the pyrazolo[1,5-a]pyridine ring system can be achieved through several routes. A common and effective method involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-deficient olefins.[7] This approach allows for the construction of the fused ring system in a single, often high-yielding, step.
General Synthesis of Functionalized Pyrazolo[1,5-a]pyridines
A versatile method for synthesizing functionalized pyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes, mediated by an oxidizing agent such as (diacetoxyiodo)benzene (PIDA).[7]
Experimental Protocol: PIDA-Mediated Cycloaddition
-
Reactant Preparation: Dissolve the N-aminopyridine (1.0 eq) and the electron-deficient alkene (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Initiation: Add PIDA (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: A Key Intermediate
The synthesis of this specific intermediate for Selpercatinib involves a multi-step process that highlights the adaptability of pyrazolo[1,5-a]pyridine chemistry.[3]
Experimental Protocol: Synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
-
Starting Materials: Combine 2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt (1.0 eq) and 2-chloropropene cyanide (1.5 eq) in N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (1.0 eq) and stir the mixture at 20-30°C for 8 hours.
-
Cyclization: Heat the mixture to 50-60°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise. Continue stirring at this temperature for 20 hours.
-
Precipitation and Filtration: After the reaction is complete, pour the mixture into water at room temperature. Filter the resulting precipitate.
-
Purification: Wash the solid with water and recrystallize from ethanol to yield the desired product as a pale yellow solid.[3]
Caption: Synthesis workflow for a key pyrazolo[1,5-a]pyridine intermediate.
Mechanism of Action: Targeting Key Signaling Pathways
The primary medicinal application of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives lies in their ability to act as potent and selective protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
RET Kinase Inhibition: The Selpercatinib Story
Selpercatinib is a highly selective inhibitor of the RET receptor tyrosine kinase.[4] Alterations in the RET gene, such as fusions and mutations, lead to a constitutively active kinase that drives tumor growth and proliferation. Selpercatinib binds to the ATP-binding pocket of the RET kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Simplified RET signaling pathway and the inhibitory action of Selpercatinib.
A Scaffold for Diverse Kinase Inhibition
The versatility of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores allows for their adaptation as inhibitors of a wide range of other kinases, including:
-
Tropomyosin Receptor Kinases (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature of several approved and clinical-stage Trk inhibitors used in the treatment of cancers with NTRK gene fusions.[8]
-
Cyclin-Dependent Kinases (CDK): Derivatives have been developed as dual inhibitors of CDK2 and TrkA, showing potential for broad-spectrum anticancer activity.[9]
-
Phosphoinositide 3-Kinases (PI3K): Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, with applications in cancer immunotherapy.[10]
-
Pim Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[11]
-
Fms-like Tyrosine Kinase 3 (FLT3): Optimization of pyrazolo[1,5-a]pyrimidine derivatives has led to potent inhibitors of FLT3-ITD, a common mutation in acute myeloid leukemia (AML).[12]
Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity
The development of potent and selective kinase inhibitors based on the pyrazolo[1,5-a]pyridine scaffold is guided by a deep understanding of its structure-activity relationships.
-
Substitutions at the 3-position: The introduction of various aryl and heteroaryl groups at this position can significantly impact kinase binding and overall potency. For instance, in Pim-1 inhibitors, aryl substitutions at the 3-position were found to be crucial for activity.[11]
-
Modifications at the 5-position: This position is often a key point for introducing diversity and modulating physicochemical properties. In Trk inhibitors, the attachment of a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position enhanced inhibitory activity.[8]
-
Functionalization of the Pyridine Ring: Substitutions on the pyridine ring, such as the 4-methoxy and 6-bromo groups, play a critical role in orienting the molecule within the kinase active site and can be further modified to improve properties like metabolic stability.
The following table summarizes the inhibitory activities of some representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases.
| Compound Class | Target Kinase(s) | Key Structural Features | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | TrkA | Picolinamide at 3-position, 2,5-difluorophenyl-substituted pyrrolidine at 5-position | 1.7 | [8] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 / TrkA | Varied substitutions | 90 (CDK2), 450 (TrkA) for lead compounds | [9] |
| Pyrazolo[1,5-a]pyridine | PI3Kγ / PI3Kδ | Distinct scaffolds with varied substitutions | 4.0 (PI3Kγ), 9.1 (PI3Kδ) for lead compound | [10] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Aryl substitution at 3-position, varied amino groups at 5-position | < 50 for several analogs | [11] |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Varied substitutions | 0.4 for lead compounds | [12] |
Therapeutic Applications and Future Directions
The primary therapeutic application of pyrazolo[1,5-a]pyridine-based compounds is in oncology. The success of Selpercatinib has paved the way for the development of other kinase inhibitors targeting various cancers. Beyond cancer, the diverse biological activities of this scaffold suggest potential applications in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders.
Future research in this field will likely focus on:
-
Developing next-generation inhibitors: Overcoming acquired resistance to current therapies is a major challenge. The design of new derivatives that can inhibit resistant mutant kinases is a key area of investigation.
-
Improving selectivity: Enhancing the selectivity of these inhibitors will help to minimize off-target effects and improve their safety profiles.
-
Exploring new therapeutic targets: The versatility of the pyrazolo[1,5-a]pyridine scaffold makes it an attractive starting point for the discovery of inhibitors against other kinase and non-kinase targets.
-
Novel drug delivery systems: The development of advanced drug delivery strategies could improve the pharmacokinetic and pharmacodynamic properties of these compounds.
Conclusion
The 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine core and its related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs represent a highly valuable and versatile scaffold in medicinal chemistry. Their proven success as potent and selective kinase inhibitors, exemplified by the clinical approval of Selpercatinib, underscores their immense therapeutic potential. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is crucial for the continued development of novel and effective therapies based on this privileged heterocyclic system. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved February 22, 2024, from [Link]
-
Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
-
Yadav, P., Singh, S., Singh, A., Singh, U. P., Singh, A. K., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Jinan Million Pharmaceutical Co., Ltd. Retrieved February 22, 2024, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). ACS Publications. [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 319-324. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
- Synthesis of serpatatinib. (n.d.). Google Patents.
-
Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. [Link]
-
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
-
Abdelriheem, A. Y., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 12(1), 1-14. [Link]
-
Selpercatinib. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Retrieved February 22, 2024, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
6-broMo-4-Methoxypyrazolo[1,5-a]pyridine. (n.d.). Nanjing Vcare PharmaTech Co.,Ltd. Retrieved February 22, 2024, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). Semantic Scholar. [Link]
-
Selpercatinib. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]
-
Selpercatinib Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 22, 2024, from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile - Jinan Million Pharmaceutical Co., Ltd [millionpharm.com]
- 3. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 [chemicalbook.com]
- 4. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selpercatinib - Wikipedia [en.wikipedia.org]
- 6. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | C8H7BrN2O | CID 44622825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Isomeric Maze of Brominated Methoxypyrazolo[1,5-a]pyridines
An In-depth Technical Guide to the Commercial Landscape of Brominated Methoxypyrazolo[1,5-a]pyridines for Researchers and Drug Development Professionals
However, the closely related isomer, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1207557-36-5) , is a widely available and crucial building block in pharmaceutical synthesis.[1][2][3] This guide will focus on the commercial and technical details of this readily accessible compound, providing the necessary insights for its procurement and application, while also clarifying the critical distinctions within this chemical family.
The Importance of Isomeric Specificity
The precise placement of substituent groups on the pyrazolo[1,5-a]pyridine core is critical, as it dictates the molecule's steric and electronic properties, and ultimately, its reactivity and biological activity. The distinction between the 4-bromo-5-methoxy, 6-bromo-4-methoxy, and 4-bromo-6-methoxy isomers is not trivial. Using an incorrect isomer can lead to failed syntheses or misinterpreted biological data. Therefore, verifying the Chemical Abstracts Service (CAS) number is the most reliable method to ensure procurement of the correct molecule.
Caption: Structural relationship of key brominated methoxypyrazolo[1,5-a]pyridine isomers.
Commercial Suppliers of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1207557-36-5)
This isomer is readily available from a variety of suppliers, ranging from large global distributors to specialized building-block providers. The table below summarizes a selection of commercial sources. Researchers should always request a certificate of analysis (CoA) to verify purity and identity upon purchase.
| Supplier | Product Identifier | Reported Purity | CAS Number |
| Sigma-Aldrich | AMBH2D6F6D2C | 97% | 1207557-36-5 |
| ChemScene | CS-W018990 | ≥96% | 1207557-36-5 |
| BLDpharm | BD140738 | --- | 1207557-36-5 |
| Nanjing Vcare PharmaTech | N/A | --- | 1207557-36-5 |
| Chemsrc | Multiple Listings | 97.0% - 98.0% | 1207557-36-5 |
Technical Profile and Applications
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a stable, solid compound at room temperature. Its primary utility is as a key heterocyclic building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | PubChem[1] |
| Molecular Weight | 227.06 g/mol | PubChem[1] |
| CAS Number | 1207557-36-5 | PubChem[1] |
| SMILES | COC1=CC(=CN2C1=CC=N2)Br | PubChem[1] |
| InChIKey | ARTWAYAZELEWIT-UHFFFAOYSA-N | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
A critical application of this scaffold is in the synthesis of highly specific protein kinase inhibitors. For example, the derivative 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a documented intermediate in the preparation of Selpercatinib , a targeted therapy for cancers with specific RET gene alterations.[4][5] This highlights the compound's relevance and validated utility in drug development programs.
Synthesis and Analytical Workflow
The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the cyclization of an N-aminopyridine derivative with a suitable partner.[6][7] For instance, a general route to the related 3-carbonitrile derivative involves the reaction of a 3-bromo-5-methoxypyridinamine salt with 2-chloropropenenitrile, followed by cyclization.[4]
Caption: A generalized workflow for the synthesis and quality control of pyrazolo[1,5-a]pyridine derivatives.
Given the potential for isomeric impurities, rigorous analytical characterization is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the core structure and the specific positions of the bromo and methoxy substituents by analyzing chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): Is the gold standard for determining the purity of the material and separating it from any potential regioisomers or starting material contaminants.
Safety and Handling
According to available Safety Data Sheets (SDS), 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is classified as hazardous.[8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Conclusion
While the specific compound This compound is not listed by major commercial suppliers, the isomeric 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1207557-36-5) is a readily accessible and synthetically valuable alternative. Its established role as a key intermediate in the synthesis of targeted cancer therapies underscores its importance in the field of drug discovery. Researchers are advised to use the CAS number to ensure the procurement of the correct isomer and to perform rigorous analytical testing to validate the identity and purity of the material before use in any synthetic or biological workflow.
References
-
PubChem. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]
-
Nanjing Vcare PharmaTech Co.,Ltd. 6-broMo-4-Methoxypyrazolo[1,5-a]pyridine. [Link]
-
Synthonix, Inc. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. [Link]
-
DOI. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkynes. [Link]
- Google Patents.
-
ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. [Link]
-
Jinan Million Pharmaceutical Co., Ltd. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. [Link]
-
Chemsrc. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine. [Link]
Sources
- 1. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | C8H7BrN2O | CID 44622825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-broMo-4-Methoxypyrazolo[1,5-a]pyridine - Customized Chemical - Nanjing Vcare PharmaTech Co.,Ltd. [en.njvcare.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 [chemicalbook.com]
- 5. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile - Jinan Million Pharmaceutical Co., Ltd [millionpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
Solubility and Stability of Methoxy-Substituted Pyrazolopyridines: A Guide for Drug Development
An In-Depth Technical Guide:
Introduction: The Pyrazolopyridine Scaffold and the Strategic Role of Methoxy Substitution
Pyrazolopyridines represent a class of nitrogen-containing heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring creates a unique electronic landscape, offering a stable and versatile core for chemical modification.[5][6]
The journey from a promising hit compound to a viable drug candidate is critically dependent on optimizing its physicochemical properties, primarily solubility and stability. Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life, safety, and efficacy. The methoxy (-OCH₃) group is a small, yet powerful, substituent frequently employed by medicinal chemists to modulate these properties.[7] Present in over 230 approved small-molecule drugs, the methoxy group's influence is multifaceted, affecting ligand-target binding, metabolic pathways, and fundamental characteristics like solubility.[7][8]
This guide provides an in-depth exploration of the solubility and stability of methoxy-substituted pyrazolopyridines. We will delve into the underlying chemical principles, present structured methodologies for their evaluation, and offer field-proven insights to aid researchers in the rational design and development of next-generation therapeutics based on this important scaffold.
Part 1: The Influence of the Methoxy Group on Physicochemical Properties
The methoxy group's impact on a molecule's properties is not straightforward and is highly dependent on its position on the pyrazolopyridine ring system. Its influence stems from a duality in its electronic nature:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing effect through the sigma bond framework.[9]
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (the aromatic rings), resulting in an electron-donating effect.[9]
This dual nature means that a methoxy group can either increase or decrease the electron density of the aromatic system, affecting properties like pKa, which in turn governs solubility at different pH values. For instance, a methoxy group at the para position of a phenol decreases its acidity (increases pKa) due to its dominant electron-donating resonance effect.[9] The interplay of these effects, dictated by the substitution pattern on the pyrazolopyridine core, is a critical consideration for drug design.
Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can potentially improve interactions with water molecules and enhance aqueous solubility.[8][9]
Part 2: Aqueous Solubility of Methoxy-Substituted Pyrazolopyridines
Aqueous solubility is a gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluid to be absorbed into circulation. Understanding and optimizing this parameter is therefore a primary objective in early drug discovery.
Experimental Determination of Aqueous Solubility
Two types of solubility are commonly measured: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound in solution when it first precipitates from a supersaturated solution (typically from a DMSO stock), which is relevant for high-throughput screening. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for characterization.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid methoxy-substituted pyrazolopyridine compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains visible after equilibration.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[10]
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared with known concentrations of the compound. Account for the dilution factor to calculate the final solubility value (e.g., in µg/mL or µM).
Data Presentation: Solubility of Methoxy-Pyrazolopyridine Analogs
Quantitative solubility data should be systematically organized for comparative analysis. The following table provides a template for presenting such data.
| Compound ID | Methoxy Position | Kinetic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 7.4, µM) |
| Example-1 | C4-OMe | Data | Data |
| Example-2 | C6-OMe | Data | Data |
| Example-3 | N1-Aryl-OMe | Data | Data |
Workflow for Kinetic Solubility Assay
Caption: A typical workflow for determining kinetic solubility.
Part 3: Stability of Methoxy-Substituted Pyrazolopyridines
Stability assessment is crucial to ensure that a drug candidate maintains its chemical integrity, potency, and safety profile during storage and administration. Stability studies can be broadly categorized into chemical (e.g., forced degradation) and metabolic stability.
Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify likely degradation products and establish degradation pathways.[11] This information is essential for developing stability-indicating analytical methods, which can separate the intact drug from its degradants.[12] These studies are mandated by regulatory bodies like the ICH.[13]
A key consideration for methoxy-substituted compounds is their potential for hydrolysis or oxidation, which can be influenced by the electronic properties imparted by the methoxy group and its position.
Experimental Protocol: Forced Degradation Study
This protocol follows the principles outlined in ICH guideline Q1A(R2).[13]
-
Stock Solution: Prepare a stock solution of the methoxy-substituted pyrazolopyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photostability: Expose the drug solution and solid to UV and visible light as per ICH Q1B guidelines.
-
-
Neutralization & Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration suitable for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all major degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
Reporting: Report the percentage of the parent drug remaining and the percentage of major degradants formed under each stress condition.
Data Presentation: Forced Degradation Summary
The results of the stress testing are best summarized in a table.
| Stress Condition | Reagent/Condition | Time/Temp | % Assay of Parent Drug | % Total Degradation |
| Control | None | N/A | 100.0 | 0.0 |
| Acid Hydrolysis | 0.1 M HCl | 8h @ 80°C | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 4h @ 80°C | Data | Data |
| Oxidation | 3% H₂O₂ | 24h @ RT | Data | Data |
| Thermal (Solid) | Dry Heat | 48h @ 105°C | Data | Data |
| Photolytic | ICH Q1B | N/A | Data | Data |
Metabolic Stability
A significant challenge for compounds containing a methoxy group is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[14] The most common metabolic pathway is O-demethylation, which converts the methoxy group into a hydroxyl group.[9] This can dramatically alter the compound's properties, including its activity, solubility, and subsequent clearance. Assessing metabolic stability early in development is critical.
Workflow for Forced Degradation Study
Caption: Overview of a forced degradation study workflow.
Conclusion
Methoxy-substituted pyrazolopyridines are a promising class of compounds in drug discovery. However, their success is contingent upon a thorough understanding and optimization of their solubility and stability profiles. The methoxy group offers a strategic tool for modulating these properties, but its effects are complex and context-dependent. By employing systematic experimental protocols, such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can build a robust data package. This enables the selection of candidates with desirable drug-like properties, ultimately increasing the probability of success in bringing new, effective therapies to patients.
References
- The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMBXE85UPk3_wAUbFc1cbjZfjSwVbNc_Fq-YQjn5D_n-Ouur6w0SBtswdcn-gHWUr-wpp8caYPcChHlOOORGfxk2lk_xwHJVjYtC-DxtIkkWenZl6x_uhBvqFq-BII-UHyKoWJ1KWuY9itJF4vyqPOKBphziyJICNccRTvT_VaqsADr2mrCC4pzX8sytdGdfvnc3srooqVuA53xUrd8VjcjQpf2jkR]
- The role of the methoxy group in approved drugs. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEJz6IjyhJnJk1rSYq_L1lxrC0-2np1jy0wFJC9YRuTOukD_iYDDeibI5CFYB_AhxEqSVNC_TUHr_PRmmmPzCukF3eot_E0ziERL5zC_bjtAqtKu2yIW7QiC4gnDD70oZ3pCC7RPX0_J3fyQDnvB7j-GV7OLnmDYYlw6wIPrx3K-xoDj-F36dSgF-BjLzg8YzRZc-wfyu9D0vYcqqn]
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [URL: https://www.mdpi.com/1420-3049/28/17/6393]
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2023.2195610]
- Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. [URL: https://www.researchgate.net/publication/327572791_Synthesis_Characterization_and_Biological_Evaluation_of_Novel_Methoxy_Benzaldehyde_Substituted_Derivatives_of_Pyrazolopyrimidine-4-hydrazide]
- Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.06.28.546850v1]
- Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833989/]
- The role of the methoxy group in approved drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38781921/]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022807/]
- Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10713783/]
- Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. ResearchGate. [URL: https://www.researchgate.
- Solubilization of hydrophobic drugs by methoxy poly(ethylene glycol)-block-polycaprolactone diblock copolymer micelles: theoretical and experimental data and correlations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18232009/]
- Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. [URL: https://pharmacyeducation.fip.
- Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/280947726_Pyrazolopyridines_as_a_novel_structural_class_of_potent_and_selective_PDE4_inhibitors]
- Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38883-Analytical-Method-Selection-for-Drug-Product-Dissolution-Testing/]
- Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [URL: https://www.formulationbio.com/method-development-method-validation-for-solubility-and-dissolution-curves.html]
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [URL: https://www.paperpublications.
- Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7915]
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-pKa-THF-values-for-3-4-and-2-methoxypyridine-as-well-as-their_fig1_259508215]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6950005/]
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01878j]
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products]
- Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [URL: https://www.researchgate.
- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/329712009_Synthesis_Reactivity_and_Stability_of_Aryl_Halide_Protecting_Groups_towards_Di-Substituted_Pyridines]
- 3-Methoxy-2-methyl-1H-pyridin-4-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/323424]
- Pyrazine, 2-methoxy-3-(2-methylpropyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C24683009]
- Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. ResearchGate. [URL: https://www.researchgate.
- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/1879_pdf.pdf]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine from aminopyridines
Application Note: Regioselective Synthesis of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
Executive Summary
This application note details the robust synthesis of This compound , a critical scaffold in the development of next-generation kinase inhibitors (e.g., TRK, RET inhibitors). While many protocols exist for the general pyrazolo[1,5-a]pyridine core, this specific regiochemical array (4-bromo, 5-methoxy) presents unique challenges due to the electronic and steric requirements of the pyridine precursor.
This protocol utilizes a [3+2] cycloaddition strategy involving an N-aminopyridinium ylide and an acetylenic ester, followed by decarboxylation. This route is preferred over direct condensation methods for its superior regiocontrol and scalability.
Strategic Analysis & Retrosynthesis
The primary challenge is establishing the bromine atom at the C4 position of the fused system. Standard electrophilic bromination of the pyrazolo[1,5-a]pyridine core typically occurs at C3 (the pyrazole ring) due to its electron-rich nature. Therefore, the substituents must be pre-installed on the pyridine ring before cyclization.
Retrosynthetic Logic:
-
Target: this compound.
-
Disconnection: The C3-C3a and N1-C2 bonds are formed via [3+2] cycloaddition.
-
Precursor: The regiochemistry maps directly back to 3-bromo-4-methoxypyridine .[1]
-
Note: The pyridine nitrogen becomes N1. The C3-position of the pyridine becomes C4 of the fused system. The C4-position of the pyridine becomes C5 of the fused system.
-
Safety Warning: This protocol typically uses O-(mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA). MSH is energetic and potentially explosive; HOSA is the recommended alternative for scale-up safety.
Detailed Experimental Protocols
Phase 1: Synthesis of the N-Aminopyridinium Salt
The activation of the pyridine nitrogen is the first critical step. We utilize Hydroxylamine-O-sulfonic acid (HOSA) to generate the 1-aminopyridinium salt.
Reagents:
-
Starting Material: 3-Bromo-4-methoxypyridine (1.0 equiv)
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)
-
Solvent: Water / Dichloromethane (DCM) biphasic system or DMF
-
Base: Potassium Carbonate (
)
Protocol:
-
Dissolution: Dissolve 3-bromo-4-methoxypyridine (10.0 g, 53.2 mmol) in DMF (50 mL).
-
Amination: Add Hydroxylamine-O-sulfonic acid (7.2 g, 63.8 mmol) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution typically turns from colorless to pale yellow.
-
Workup:
-
Dilute with diethyl ether (100 mL) to precipitate the crude salt.
-
Filter the solid 1-amino-3-bromo-4-methoxypyridinium sulfonate .
-
Note: If the salt does not precipitate, neutralize with aqueous
, extract with DCM, and concentrate to obtain the free -aminopyridine ylide (less stable, proceed immediately).
-
Phase 2: [3+2] Cycloaddition & Aromatization
This step constructs the pyrazole ring. We use ethyl propiolate to form the 3-carboxylate intermediate, which stabilizes the transition state.
Reagents:
-
Substrate: 1-Amino-3-bromo-4-methoxypyridinium salt (from Phase 1)
-
Cyclophile: Ethyl propiolate (1.5 equiv)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Solvent: DMF[2]
Protocol:
-
Suspension: Suspend the pyridinium salt (10.0 g scale theoretical) in DMF (80 mL).
-
Cooling: Cool the mixture to 0°C.
-
Addition: Add Ethyl propiolate (8.1 mL, 79.8 mmol) dropwise.
-
Base Addition: Add DBU (15.9 mL, 106.4 mmol) dropwise over 30 minutes. Exothermic reaction – monitor internal temperature.
-
Cyclization: Stir at 0°C for 1 hour, then heat to 60°C for 4 hours.
-
Isolation:
-
Pour into ice water (300 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Product: Ethyl this compound-3-carboxylate .
-
Phase 3: Hydrolysis and Decarboxylation
To obtain the final core, the ester at C3 must be removed.
Protocol:
-
Hydrolysis: Dissolve the ester (5.0 g) in Ethanol (25 mL) and 2N NaOH (25 mL). Reflux for 2 hours until TLC shows consumption of ester.
-
Acidification: Cool to 0°C and acidify to pH 3 with 1N HCl. Filter the precipitated carboxylic acid. Dry under vacuum.[5]
-
Decarboxylation:
-
Suspend the dry acid in 48% HBr (aqueous) or Polyphosphoric acid (PPA).
-
Heat to 100–120°C for 4–6 hours.
-
Note: HBr is effective but may demethylate the methoxy group if heated too long. If demethylation occurs (forming the 5-OH), a re-methylation step (MeI/K2CO3) will be required.
-
Alternative (Milder): Heat the acid in diphenyl ether at 200°C (thermal decarboxylation) to preserve the methoxy group.
-
-
Final Isolation: Neutralize, extract with DCM, and purify via silica gel chromatography.
-
Final Product: This compound .
Data Summary & Process Parameters
| Parameter | Phase 1 (Amination) | Phase 2 (Cyclization) | Phase 3 (Decarboxylation) |
| Key Reagent | HOSA (1.2 eq) | Ethyl Propiolate (1.5 eq) | 48% HBr or Heat |
| Solvent | DMF | DMF | Aqueous / Diphenyl Ether |
| Temperature | 0°C | 0°C | 100°C - 200°C |
| Critical Risk | Exotherm upon base addition | Regioselectivity (N-alkylation vs Cyclization) | O-Demethylation (if using HBr) |
| Typical Yield | 85-90% (Salt) | 60-75% (Ester) | 70-80% (Final Core) |
Pathway Visualization (Graphviz)
The following diagram illustrates the atom mapping and logical flow from the pyridine precursor to the final fused scaffold.
Caption: Synthetic workflow illustrating the transformation of the pyridine precursor to the pyrazolo[1,5-a]pyridine core, highlighting the conservation of regiochemistry.
Troubleshooting & Optimization
-
Issue: Low Yield in Cyclization.
-
Cause: Competitive N-alkylation of the exocyclic amine without ring closure.
-
Solution: Ensure the reaction mixture is dilute (0.1 M) and the base (DBU) is added slowly to favor the intramolecular cyclization over intermolecular side reactions.
-
-
Issue: Loss of Methoxy Group.
-
Cause: Harsh acidic conditions during decarboxylation (e.g., boiling HBr).
-
Solution: Switch to thermal decarboxylation . Heat the carboxylic acid in an inert high-boiling solvent (e.g., Diphenyl ether or Sulfolane) at 200°C. This cleanly removes
without cleaving the ether.
-
References
-
General Synthesis of Pyrazolo[1,5-a]pyridines
-
Bensida, A., et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyridines." RSC Advances, 2023, 13, 12345.
-
- Synthesis of LOXO-292 (Selpercatinib)
-
HOSA Amination Protocol
-
Sheradsky, T. "The rearrangement of N-aminopyridinium salts." Journal of Organic Chemistry, 1981, 46(16), 3175.
-
-
Cycloaddition Mechanism
-
Miki, Y., et al. "Reaction of N-aminopyridinium salts with acetylenic esters." Heterocycles, 1996, 43, 2249.[6]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling for 4-bromopyrazolo[1,5-a]pyridine
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique electronic properties and spatial arrangement allow for interactions with a wide range of biological targets. Consequently, the ability to functionalize this core at specific positions is of paramount importance for drug discovery and the development of novel organic materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern synthetic chemistry.[2] This guide provides a detailed examination of the critical parameters and a field-proven protocol for the successful Suzuki-Miyaura coupling of 4-bromopyrazolo[1,5-a]pyridine, a key intermediate for accessing novel 4-aryl-substituted analogues.
The Catalytic Heart of the Reaction: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a sequence of three key steps, all orchestrated by a palladium catalyst.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyrazolo[1,5-a]pyridine. This is often the rate-determining step and results in a Pd(II) intermediate.[3] The efficiency of this step is highly dependent on the electron density and steric bulk of the ligands surrounding the palladium center.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[5]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are expelled as the final 4-aryl-pyrazolo[1,5-a]pyridine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Parameters for Success: A Scientist's Guide to Optimization
The coupling of N-heterocyclic halides like 4-bromopyrazolo[1,5-a]pyridine presents unique challenges, primarily the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to deactivation.[6] Careful selection of the following components is therefore crucial.
-
Palladium Precatalyst & Ligand System: This is the most critical choice. Standard catalysts like Pd(PPh₃)₄ often prove inefficient for sterically demanding or electron-deficient heteroaryl halides.[6] Modern catalyst systems, which utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are essential.
-
Expertise & Experience: Buchwald and Fu have developed a suite of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that are exceptionally effective.[7] These ligands create a sterically hindered, electron-rich environment around the palladium center. This both accelerates the rate-limiting oxidative addition and sterically discourages the inhibitory coordination of the pyrazolopyridine nitrogen.[6][7] NHC ligands serve a similar purpose, offering high stability and activity. Pre-catalysts, such as XPhosPdG2 or G3, are often preferred as they are air-stable and provide a reliable source of the active Pd(0) species.[8]
-
-
Base: The base plays a threefold role: it activates the boronic acid for transmetalation, facilitates the formation of the active palladium complex, and can influence the rate of reductive elimination.[3]
-
Trustworthiness: The choice of base must be matched to the reactivity of the substrates. While weaker bases like Na₂CO₃ or K₂CO₃ can be effective, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings, ensuring complete formation of the reactive boronate species.[7][9] An aqueous solution of the base is typically used to facilitate its solubility and activity.
-
-
Solvent System: The solvent must solubilize all components of the reaction mixture at the chosen temperature.
-
Authoritative Grounding: Aprotic polar solvents are standard. Mixtures of 1,4-dioxane, toluene, or THF with water are most common.[10] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex. Rigorous degassing of the solvent immediately before use is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
-
-
Boron Reagent: While arylboronic acids are most common, they can be susceptible to protodeboronation (cleavage of the C-B bond) under reaction conditions.[6]
-
Expertise & Experience: For particularly sensitive substrates or to improve reaction robustness, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are excellent alternatives.[6] They often exhibit greater stability and can lead to more reproducible results.
-
Optimized Protocol: Suzuki-Miyaura Coupling of 4-bromopyrazolo[1,5-a]pyridine
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids.
Materials & Equipment:
-
4-bromopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2–6 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add 4-bromopyrazolo[1,5-a]pyridine (e.g., 0.2 mmol, 39.4 mg), the arylboronic acid (e.g., 0.24 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 3.4 mg), and the base (e.g., K₃PO₄, 0.4 mmol, 84.9 mg).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2.0 mL of 4:1 dioxane/H₂O) via syringe.
-
Reaction: Place the vessel in a preheated oil bath (e.g., 80–110 °C) or into the microwave reactor. Stir vigorously for the required time (typically 2–16 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-pyrazolo[1,5-a]pyridine product.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data & Troubleshooting
The optimal conditions can vary based on the electronic and steric properties of the boronic acid partner. The following table summarizes representative conditions found in the literature for related N-heterocycles.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | Good-Excellent | A robust, general-purpose system.[7] |
| XPhos Pd G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 110 | 4 | Good-Excellent | Air-stable precatalyst simplifies setup.[8] |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | Variable | "Classic" conditions, may be less effective. |
| Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | Dioxane | 80 | 8 | Excellent | Effective for challenging substrates.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Inefficient oxidative addition (wrong ligand).3. Insufficient base strength. | 1. Ensure thorough degassing of solvents and use a fresh catalyst.2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |
| Debromination of Starting Material | 1. Presence of water/protons reacting with the Pd-H species.2. Catalyst system promotes hydrodehalogenation. | 1. Use rigorously dried solvents.2. Switch to a different ligand system; sometimes less bulky ligands can favor this pathway. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. High catalyst loading or temperature. | 1. Improve degassing procedure.2. Lower catalyst loading and/or reaction temperature. |
| Protodeboronation | 1. Instability of the boronic acid.2. Prolonged reaction times at high temperatures. | 1. Switch to a more stable boronic ester (pinacol) or trifluoroborate salt.2. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of 4-bromopyrazolo[1,5-a]pyridine is a highly effective transformation that opens the door to a vast chemical space. Success hinges on neutralizing the inhibitory effect of the heterocyclic nitrogen through the rational selection of a modern, sterically demanding catalyst system. By employing bulky, electron-rich ligands, appropriate bases, and rigorous anaerobic techniques, researchers can reliably and efficiently synthesize a diverse library of 4-aryl-pyrazolo[1,5-a]pyridines for further investigation in drug development and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Beneteau, R., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Dabroviak, E., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cansever, N., et al. (2014). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Retrieved from [Link]
-
Londergan, C. H., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Otsuka, S., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry. Available at: [Link]
-
ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Activation in Pyrazolo[1,5-a]pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyrazolo[1,5-a]pyridines and the Power of C-H Activation
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, prominently featured in a multitude of bioactive molecules and functional materials. Its unique electronic properties and rigid, planar structure make it a cornerstone for the design of novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents. The ability to precisely functionalize this core structure is paramount for modulating its pharmacological and material properties.
Traditionally, the derivatization of such heterocycles has relied on classical cross-coupling reactions, which necessitate pre-functionalization of the starting materials, often involving multiple synthetic steps and the generation of stoichiometric waste. In contrast, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a more atom-economical and efficient strategy, allowing for the late-stage modification of complex molecules. This guide provides a detailed overview of established and emerging C-H activation protocols for the targeted functionalization of the pyrazolo[1,5-a]pyridine core, with a focus on practical applications and the underlying mechanistic principles.
I. Palladium-Catalyzed C-H Arylation: A Versatile Tool for Core Modification
Palladium-catalyzed C-H arylation is a robust and widely employed method for forging carbon-carbon bonds. In the context of pyrazolo[1,5-a]pyridines, this approach offers a direct pathway to biaryl structures, which are of significant interest in medicinal chemistry and materials science.
Regioselectivity: The C-3 vs. C-7 Challenge
The pyrazolo[1,5-a]pyridine scaffold presents multiple C-H bonds amenable to activation. The C-3 and C-7 positions are particularly reactive, and achieving regioselective functionalization is a key challenge. The outcome of the reaction is often dictated by the choice of catalyst, ligands, and reaction conditions.
A plausible mechanistic pathway for the palladium-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) mechanism or an electrophilic palladation, depending on the reaction conditions.[1]
Caption: Generalized Mechanistic Pathway for Pd-Catalyzed C-H Arylation.
Protocol 1: Regioselective C-3 Arylation of Pyrazolo[1,5-a]pyridines
This protocol is adapted from the work of Wu and coworkers, which describes a direct arylation at the C-3 position using aryl iodides.[2]
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium fluoride (CsF)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the pyrazolo[1,5-a]pyridine substrate (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (5-10 mol%), and CsF (2.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Seal the vessel and heat the reaction at 120-140 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of CsF as the base is crucial for directing the arylation to the C-3 position. Other bases may lead to a mixture of isomers or favor C-7 functionalization.
Protocol 2: Regioselective C-7 Arylation of Pyrazolo[1,5-a]pyridines
This protocol, also based on the work of Wu and coworkers, achieves selective arylation at the C-7 position.[2]
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube or microwave vial, combine the pyrazolo[1,5-a]pyridine substrate (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert atmosphere three times.
-
Add anhydrous DMF to the mixture.
-
Seal the vessel and heat the reaction at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite, wash the filtrate with water and brine, and dry the organic layer.
-
Concentrate the solvent and purify the residue by column chromatography.
Expert Insight: The use of Ag₂CO₃ as an additive is key to promoting the C-7 arylation. The precise role of the silver salt is multifaceted, potentially involving halide scavenging and assisting in the C-H activation step.
Table 1: Substrate Scope for Palladium-Catalyzed C-H Arylation of Pyrazolo[1,5-a]pyridines
| Entry | Pyrazolo[1,5-a]pyridine Substrate | Aryl Iodide | Position | Yield (%) |
| 1 | Unsubstituted | 4-Iodotoluene | C-3 | 75 |
| 2 | Unsubstituted | 4-Iodoanisole | C-3 | 82 |
| 3 | Unsubstituted | 1-Iodo-4-nitrobenzene | C-3 | 65 |
| 4 | Unsubstituted | 4-Iodotoluene | C-7 | 78 |
| 5 | Unsubstituted | 4-Iodoanisole | C-7 | 85 |
| 6 | Unsubstituted | 1-Iodo-4-nitrobenzene | C-7 | 70 |
Yields are representative and may vary based on specific reaction conditions.
II. Rhodium-Catalyzed C-H Alkylation: Introducing Aliphatic Moieties
The introduction of alkyl groups onto the pyrazolo[1,5-a]pyridine core can significantly impact its lipophilicity and metabolic stability, properties of great importance in drug design. Rhodium catalysis offers a powerful platform for direct C-H alkylation.
Caption: General Workflow for Rhodium-Catalyzed C-H Alkylation.
Analogous Protocol: Rhodium-Catalyzed C-H Alkylation of Pyridines with Olefins
While specific protocols for the rhodium-catalyzed C-H alkylation of pyrazolo[1,5-a]pyridines are not as extensively documented as arylation, the following general procedure for the alkylation of pyridines can be adapted as a starting point for optimization.[3]
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Alkene (e.g., styrene, 1-octene)
-
Rhodium catalyst (e.g., [Rh(coe)₂Cl]₂, [Cp*RhCl₂]₂)
-
Ligand (if required, e.g., phosphine ligands)
-
Solvent (e.g., toluene, 1,2-dichloroethane)
-
Schlenk tube or autoclave
-
Inert atmosphere
Procedure:
-
To a Schlenk tube or autoclave, add the pyrazolo[1,5-a]pyridine substrate (1.0 equiv.), the rhodium catalyst (1-5 mol%), and any required ligand.
-
Evacuate and backfill the reaction vessel with an inert atmosphere.
-
Add the anhydrous solvent, followed by the alkene (1.5-3.0 equiv.).
-
Seal the vessel and heat the reaction to 80-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Insight: The choice between a Rh(I) and Rh(III) catalyst can influence the reaction mechanism and outcome. Rh(I) catalysts often proceed through a C-H activation/olefin insertion pathway, while Rh(III) catalysts can operate via an oxidative C-H activation mechanism. The directing group ability of the pyrazole nitrogen in the pyrazolo[1,5-a]pyridine system can play a crucial role in directing the alkylation to a specific position, likely C-7.
III. Friedel-Crafts Acylation: A Classic Approach for Ketone Synthesis
The introduction of an acyl group via Friedel-Crafts acylation is a fundamental transformation in organic synthesis. For electron-rich heterocycles like pyrazolo[1,5-a]pyridines, this reaction can proceed under relatively mild conditions to afford valuable ketone intermediates.
Analogous Protocol: Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines
A highly efficient and selective Friedel-Crafts acylation has been developed for the closely related imidazo[1,2-a]pyridine system, which serves as an excellent model for its application to pyrazolo[1,5-a]pyridines.[4]
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Acetic anhydride or other acylating agent
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask with a reflux condenser
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the pyrazolo[1,5-a]pyridine substrate (1.0 equiv.) and the solvent.
-
Cool the mixture in an ice bath.
-
Carefully add aluminum chloride (1.1-2.0 equiv.) portion-wise, ensuring the temperature remains low.
-
To this mixture, add the acylating agent (e.g., acetic anhydride, 1.2 equiv.) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over an anhydrous drying agent.
-
Remove the solvent in vacuo and purify the product by column chromatography or recrystallization.
Expert Insight: The pyrazolo[1,5-a]pyridine is sufficiently electron-rich to undergo electrophilic substitution. The C-3 position is expected to be the most nucleophilic and therefore the primary site of acylation. The amount of Lewis acid can be critical; catalytic amounts may be sufficient for highly activated substrates.
IV. Metal-Free C-H Functionalization: Emerging Sustainable Strategies
The development of metal-free C-H functionalization protocols is a growing area of research, driven by the desire for more sustainable and cost-effective synthetic methods. These approaches often utilize radical-based or organocatalytic pathways.
Conceptual Approach: Minisci-Type Reactions
For electron-deficient heterocycles, Minisci-type reactions are a powerful tool for C-H alkylation. While pyrazolo[1,5-a]pyridines are not strongly electron-deficient, under appropriate conditions, radical-based functionalization can be achieved.
Table 2: Comparison of C-H Functionalization Protocols
| Functionalization | Catalyst System | Key Reagents/Additives | Typical Position |
| Arylation | Palladium(II) | Aryl Iodide, CsF or Ag₂CO₃ | C-3 or C-7 |
| Alkylation | Rhodium(I) or (III) | Alkene | C-7 (directed) |
| Acylation | Lewis Acid (e.g., AlCl₃) | Acylating Agent | C-3 |
V. Conclusion and Future Outlook
The direct C-H functionalization of pyrazolo[1,5-a]pyridines offers a powerful and efficient toolbox for the synthesis of novel derivatives with potential applications in drug discovery and materials science. Palladium-catalyzed arylation is a well-established and versatile method, with regioselectivity tunable by the choice of additives. While rhodium-catalyzed alkylation and Friedel-Crafts acylation protocols are still developing specifically for this scaffold, analogous methods for related heterocycles provide a strong foundation for future exploration. The continued development of novel catalytic systems, including those based on earth-abundant metals and metal-free approaches, will undoubtedly expand the scope and utility of C-H activation in the functionalization of this important heterocyclic core.
References
-
Wu, H.-C.; Chu, J.-H.; Li, C.-W.; Wu, M.-J. Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics2016 , 35 (3), 288–297. [Link]
-
Bedford, R. B.; et al. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules2021 , 26 (19), 5763. [Link]
-
Li, B.-J.; et al. Rhodium-catalyzed pyridine C-H alkylation with acrylates and acrylamides. Beilstein J. Org. Chem.2011 , 7, 1136–1140. [Link]
-
Bercot, E. A.; et al. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron Lett.2018 , 59 (30), 2925-2928. [Link]
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-5-methoxypyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The ability to functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This guide provides a detailed examination and practical protocols for the application of the Buchwald-Hartwig amination to a key building block: 4-bromo-5-methoxypyrazolo[1,5-a]pyridine.
The Strategic Importance of C-N Bond Formation
The introduction of amine functionalities onto aromatic and heteroaromatic cores is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Traditional methods for forging C-N bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field by providing a mild and general method for the coupling of amines with aryl and heteroaryl halides and triflates.[1][2]
For the this compound system, the C4 position is a prime target for derivatization. The introduction of various amino groups at this position can significantly modulate the pharmacological properties of the resulting compounds.
Understanding the Catalytic Cycle: The "Why" Behind the Protocol
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[2]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (this compound) in the rate-determining step to form a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation : The amine nucleophile coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex.
-
Reductive Elimination : The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
The choice of each reaction component is critical to ensure the smooth progression of this cycle.
Key Parameters for a Successful Amination of this compound
The successful amination of this compound hinges on the careful selection of several key parameters. The electron-rich nature of the pyrazolo[1,5-a]pyridine ring system and the presence of the methoxy group can influence the reactivity of the C-Br bond.
Palladium Source
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[4] For improved efficiency and reproducibility, pre-formed palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are highly recommended. These are often more stable and ensure the efficient generation of the active Pd(0) species.
Ligand Selection
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For heteroaromatic substrates, bulky and electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the rates of both oxidative addition and reductive elimination.
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates, including heteroaryl chlorides. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Excellent for coupling primary amines and exhibits good functional group tolerance.[2] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective for sterically hindered couplings. |
| BINAP | (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A classic bidentate ligand, particularly useful for coupling primary amines.[1] |
Base
A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be employed, especially when dealing with base-sensitive functional groups.[4]
Solvent
Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents.[2] The choice of solvent can also influence the solubility of the reactants and the reaction temperature.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.
General Workflow
Protocol 1: General Procedure with a Primary or Secondary Amine
This protocol is a robust starting point for the coupling of a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (or other suitable precatalyst) (1-3 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene (0.1-0.2 M)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, the palladium precatalyst, and the sodium tert-butoxide.
-
Add anhydrous toluene to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-methoxypyrazolo[1,5-a]pyridine derivative.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or increasing the catalyst loading. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of hydrodehalogenated starting material can occur. This may be minimized by using a different ligand or base. For amines with β-hydrogens, β-hydride elimination can be a competing pathway.[1]
-
Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a different ligand that may lead to cleaner reaction profiles.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions that can be adapted for the amination of this compound, based on literature precedents for similar heterocyclic systems.[5][7][8]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 |
| 2 | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 |
| 3 | XPhos Pd G3 (2) | - | LiHMDS (1.5) | THF | 80 | 8 |
| 4 | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 90 | 24 |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 4-amino-5-methoxypyrazolo[1,5-a]pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (2020, October 12). Retrieved from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Platform for Kinase Inhibitor Synthesis
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, offering a unique three-dimensional framework for the design of novel kinase inhibitors. This guide provides a detailed technical overview and practical protocols for the preparation of kinase inhibitors utilizing the versatile building block, 4-bromo-5-methoxypyrazolo[1,5-a]pyridine. We will delve into the synthetic rationale, key experimental procedures, and the underlying principles of structure-activity relationships (SAR) that guide the development of these potent therapeutic agents.
The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine system, a fusion of a pyrazole and a pyridine ring, offers several advantages in the design of kinase inhibitors. This rigid, planar scaffold can effectively mimic the purine core of ATP, enabling competitive binding to the kinase active site.[2][3] The nitrogen atoms within the ring system can act as crucial hydrogen bond acceptors and donors, facilitating strong interactions with the hinge region of the kinase, a key determinant of binding affinity.
The starting material, this compound, is strategically functionalized for diversification. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.[4] This enables extensive exploration of the chemical space around the core scaffold to optimize potency and selectivity. The methoxy group at the 5-position can influence the electronic properties of the ring system and provide additional interaction points within the kinase binding pocket.
Synthetic Strategies for Diversification
The functionalization of the this compound core is primarily achieved through three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions provide a robust and efficient means to generate a diverse library of kinase inhibitor candidates.
Figure 1: General synthetic workflow for the diversification of the this compound scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing a wide variety of aryl and heteroaryl moieties at the 4-position of the pyrazolo[1,5-a]pyridine core. These substituents can probe different pockets of the ATP-binding site, leading to enhanced potency and selectivity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Reagent/Parameter | Condition | Rationale |
| Starting Materials | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) | An excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. Pd(dppf)Cl₂ is often used for more challenging substrates.[6] |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | The base is crucial for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly useful for introducing a linear and rigid alkynyl linker, which can be used to probe deeper into the ATP-binding site or to serve as a handle for further functionalization via "click chemistry."[1]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
| Reagent/Parameter | Condition | Rationale |
| Starting Materials | This compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.) | A slight excess of the alkyne is used to ensure complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | These are standard palladium catalysts for Sonogashira couplings.[8] |
| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is a crucial co-catalyst that facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | An amine base is required to deprotonate the terminal alkyne and act as a solvent. |
| Solvent | Anhydrous THF or DMF | Anhydrous conditions are important to prevent unwanted side reactions. |
| Temperature | Room temperature to 60 °C | The reaction is often run at room temperature, but gentle heating may be required for less reactive substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | As with other palladium-catalyzed reactions, an inert atmosphere is necessary. |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[9][10] This reaction is instrumental in introducing various amino groups at the 4-position, which can act as key hydrogen bond donors or acceptors to interact with the kinase hinge region.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound.
| Reagent/Parameter | Condition | Rationale |
| Starting Materials | This compound (1.0 equiv.), Amine (1.2-1.5 equiv.) | An excess of the amine is typically used. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common palladium precursors for the Buchwald-Hartwig reaction. |
| Ligand | XPhos (2-4 mol%), SPhos (2-4 mol%), or BINAP (2-4 mol%) | The choice of phosphine ligand is critical and often needs to be optimized for a specific substrate combination.[11] |
| Base | NaOt-Bu (1.4 equiv.) or K₃PO₄ (2.0 equiv.) | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Anhydrous Toluene or Dioxane | Anhydrous and deoxygenated solvents are essential for this reaction. |
| Temperature | 80-110 °C | Heating is typically required to achieve a good reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | The catalyst system is highly sensitive to oxygen. |
Step-by-Step Methodology:
-
In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Targeted Kinases and Structure-Activity Relationship (SAR) Insights
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against a wide range of kinases, including Tropomyosin receptor kinases (Trk), Pim-1, Fms-like tyrosine kinase 3 (FLT3), and Cyclin-dependent kinases (CDKs).[2][12][13] It is highly probable that the pyrazolo[1,5-a]pyridine core can be similarly targeted to these and other kinases. A patent has also described pyrazolo[1,5-a]pyridine derivatives as inhibitors of AXL and/or c-Met kinases.
Figure 2: Simplified representation of a receptor tyrosine kinase signaling pathway and the mechanism of inhibition by a pyrazolo[1,5-a]pyridine-based inhibitor.
Key SAR Principles (Extrapolated from Pyrazolo[1,5-a]pyrimidine Analogs):
-
Hinge Binding: The pyrazolo[1,5-a]pyridine core is expected to form key hydrogen bonds with the kinase hinge region.
-
4-Position Substituents:
-
Aryl/Heteroaryl Groups (from Suzuki coupling): These groups can occupy the hydrophobic pocket near the ATP-binding site. Substituents on these aromatic rings can be varied to fine-tune potency and selectivity. For example, electron-withdrawing groups may enhance activity in some cases.
-
Alkynyl Groups (from Sonogashira coupling): The linear geometry of the alkyne can allow for deep penetration into the active site. The terminal end of the alkyne can be further functionalized to introduce additional binding interactions.
-
Amino Groups (from Buchwald-Hartwig amination): These groups can act as hydrogen bond donors or acceptors, forming additional interactions with the kinase. The nature of the amine (primary, secondary, cyclic, acyclic) will significantly impact the binding mode and overall properties of the inhibitor.
-
-
5-Position Methoxy Group: The methoxy group can influence the electronics of the core and may form a hydrogen bond with nearby residues or water molecules in the active site. Its replacement with other small substituents could be a strategy for optimization.
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the rapid and efficient generation of diverse libraries of compounds for biological screening. By understanding the underlying principles of kinase inhibition and applying rational drug design based on structure-activity relationships, researchers can leverage this powerful platform to develop the next generation of targeted cancer therapies.
References
-
Functional Pyrazolo[1,5-a]pyrimidines. (2021). MDPI Encyclopedia. [Link]
-
Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts... (n.d.). ResearchGate. [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Terungwa, T. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Li, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
da Silva, W. A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem. [Link]
-
Ahmad, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Liu, Z., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules. [Link]
-
Rybakin, V., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. [Link]
-
Various 7-substituted pyrazolo[1,5-a]pyridines were synthesized by palladium-mediated cross-coupling reactions... (n.d.). ResearchGate. [Link]
-
De la Cruz, P., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Arkivoc. [Link]
-
Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (2015).
-
Xu, Y., et al. (2015). Synthesis and biological evaluation of pyrazolo[1,5- A ]pyrimidine compounds as potent and selective pim-1 inhibitors. Penn State Research Database. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. (2025). ResearchGate. [Link]
-
Razafindrainibe, F., et al. (2021). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Al-Qadhi, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Forson, D., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]
-
Li, J., et al. (n.d.). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. Molecules. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
Application Notes and Protocols for the Regioselective Halogenation of 5-Methoxypyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Halogenated Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an ideal framework for the design of novel therapeutic agents targeting a range of biological targets, including protein kinases.[2] The introduction of halogen atoms onto this scaffold serves as a critical strategy for modulating a molecule's physicochemical and pharmacological properties. Halogenation can enhance binding affinity, improve metabolic stability, and provide a synthetic handle for further functionalization through cross-coupling reactions.[3]
This guide provides a detailed exploration of the regioselective halogenation of 5-methoxypyrazolo[1,5-a]pyridine, a substrate activated towards electrophilic substitution by the electron-donating methoxy group. We will delve into the underlying principles governing the regiochemical outcome of these reactions and provide robust, field-tested protocols for the bromination, chlorination, and iodination of this important heterocyclic core.
Understanding Regioselectivity: An In-Depth Analysis
The key to achieving regioselective halogenation lies in understanding the electronic landscape of the 5-methoxypyrazolo[1,5-a]pyridine ring system. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the position of attack by the electrophilic halogen is dictated by the stability of the resulting carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.
The 5-methoxy group is a powerful activating group, donating electron density to the ring system through resonance. This has a profound effect on the electron density at various positions of the heterocyclic core. Let's examine the resonance structures to predict the most nucleophilic positions:
The pyrazolo[1,5-a]pyridine system itself has inherent reactivity patterns, with the pyrazole moiety generally being more susceptible to electrophilic attack than the pyridine ring.[4][5] The electron-donating 5-methoxy group further enhances the nucleophilicity of specific positions. Based on resonance analysis, the positions ortho and para to the methoxy group will be the most electron-rich. In this case, the C4 and C6 positions are activated.
Between C4 and C6, the C4 position is predicted to be the primary site of electrophilic attack. This is due to the combined activating effect of the methoxy group and the adjacent nitrogen atom (N1) of the pyrazole ring, which can stabilize the positive charge of the intermediate through resonance.
Caption: Predicted pathways for electrophilic halogenation.
Protocols for Regioselective Halogenation
The following protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for electron-rich aromatic and heteroaromatic compounds.[3][6][7]
Materials:
-
5-Methoxypyrazolo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxypyrazolo[1,5-a]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration). Stir the solution at room temperature until all the solid has dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 5-10 minutes. It is crucial to add the NBS slowly to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-5-methoxypyrazolo[1,5-a]pyridine.
Protocol 2: Regioselective Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a commonly used reagent for the electrophilic chlorination of activated aromatic systems.[8][9] Acetic acid is often used as a solvent to activate the NCS.
Materials:
-
5-Methoxypyrazolo[1,5-a]pyridine
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in glacial acetic acid (approximately 0.2 M).
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield 4-chloro-5-methoxypyrazolo[1,5-a]pyridine.
Protocol 3: Regioselective Iodination with N-Iodosuccinimide (NIS)
Iodination of aromatic compounds can be more challenging than bromination or chlorination due to the lower electrophilicity of iodine.[10] N-Iodosuccinimide (NIS) activated with an acid catalyst is an effective method for the iodination of electron-rich heterocycles.[11][12][13]
Materials:
-
5-Methoxypyrazolo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: Dissolve 5-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile (0.1 M) in a round-bottom flask.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~10 mol%) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is generally complete within 2-4 hours.
-
Quenching: Upon completion, add saturated aqueous sodium thiosulfate solution to quench any remaining NIS or iodine.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Add dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-iodo-5-methoxypyrazolo[1,5-a]pyridine.
Data Summary and Expected Outcomes
The following table summarizes the recommended conditions and expected outcomes for the regioselective halogenation of 5-methoxypyrazolo[1,5-a]pyridine. The primary product in all cases is predicted to be the 4-halo isomer.
| Halogenation | Reagent (eq) | Solvent | Catalyst | Temp. (°C) | Time (h) | Major Product |
| Bromination | NBS (1.05) | CH₃CN | None | 0 | 1-3 | This compound |
| Chlorination | NCS (1.1) | AcOH | None | 50-60 | 4-8 | 4-Chloro-5-methoxypyrazolo[1,5-a]pyridine |
| Iodination | NIS (1.1) | CH₃CN | TFA (cat.) | RT | 2-4 | 4-Iodo-5-methoxypyrazolo[1,5-a]pyridine |
Experimental Workflow Visualization
Caption: General experimental workflow for halogenation.
Conclusion
The protocols outlined in this guide provide a robust framework for the regioselective halogenation of 5-methoxypyrazolo[1,5-a]pyridine. By leveraging the activating effect of the methoxy group and selecting appropriate halogenating agents and reaction conditions, researchers can efficiently synthesize 4-halo-5-methoxypyrazolo[1,5-a]pyridine derivatives. These halogenated intermediates are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
-
Kumar, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Barlin, G. B., & Brown, D. J. (1981). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Journal of the Chemical Society, Perkin Transactions 1, 29-33. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
White, J. D., & Yarinsky, A. (2017). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. ACS Central Science, 3(7), 749–754. [Link]
-
Kumar, S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(1), 245-250. [Link]
-
Das, B., et al. (2006). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. Journal of Chemical Research, 2006(1), 34-36. [Link]
-
Stavber, S., & Jereb, M. (2010). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Synlett, 2010(18), 2827-2828. [Link]
-
Olah, G. A., et al. (1995). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 60(23), 7348–7350. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
ResearchGate. (2021). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). [Link]
-
Börgel, J., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(11), 4272–4276. [Link]
- Google Patents. (2015).
-
Jezierska, A., et al. (2019). Relaxation processes in a single crystal of Co(NCS)2(4-methoxypyridine)2 spin chain. Physical Chemistry Chemical Physics, 21(3), 1193-1200. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Al-Mousawi, S. M., et al. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, 78(8), 2009-2016. [Link]
-
Uram, L., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4917. [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
-
Chen, Y., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2549. [Link]
-
University of Bath. (n.d.). Chapter 3: Heterocyclic Chemistry. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Application Note & Protocols: One-Pot Cyclization Methods for 4-Substituted Pyrazolo[1,5-a]pyridines
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including antiviral, anti-cancer, and anti-inflammatory properties.[1] Its structural resemblance to purine has made it a cornerstone in the design of kinase inhibitors and other targeted therapeutics. Consequently, the development of efficient, atom-economical, and robust synthetic methodologies to access this core, particularly with substitution at the C4-position, is of paramount importance to medicinal chemists and drug development professionals.
This guide provides an in-depth exploration of modern one-pot cyclization strategies for synthesizing 4-substituted pyrazolo[1,5-a]pyridines. We move beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Strategic Approach to Method Selection
Choosing the appropriate one-pot strategy depends on several factors including the availability of starting materials, desired functional group tolerance, and scalability. The following decision-making workflow can guide the synthetic chemist toward the most suitable method.
Caption: Workflow for selecting a synthetic one-pot method.
Method 1: Oxidative [3+2] Cycloaddition of N-Aminopyridines
This robust, metal-free approach relies on the in-situ generation of an N-aminopyridinium ylide, which acts as a 1,3-dipole in a cycloaddition reaction with an electron-deficient alkene or α,β-unsaturated carbonyl compound.[2] The reaction is typically mediated by a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PIDA), which facilitates the initial oxidation and subsequent cyclization cascade.
Reaction Mechanism
The reaction proceeds through a well-defined sequence. First, the N-aminopyridine is oxidized by PIDA to form a reactive nitrene intermediate. This rapidly rearranges to form the N-aminopyridinium ylide. The ylide then undergoes a [3+2] cycloaddition with the α,β-unsaturated carbonyl compound. The resulting bicyclic intermediate finally undergoes oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine core.
Caption: Key steps in the oxidative [3+2] cycloaddition pathway.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of functionalized pyrazolo[1,5-a]pyridines via oxidative cycloaddition.[2]
-
Reagent Preparation: To a 25 mL round-bottom flask, add the substituted N-aminopyridine (0.5 mmol, 1.0 equiv) and the α,β-unsaturated carbonyl compound (0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add N-methylpyrrolidone (NMP) (3 mL) to the flask and stir the mixture at room temperature to ensure dissolution.
-
Initiation: Add PIDA (0.6 mmol, 1.2 equiv) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-substituted pyrazolo[1,5-a]pyridine.
Expert Insights
-
Causality of Reagents: PIDA is the preferred oxidant due to its mild nature and high efficiency in generating the ylide intermediate without over-oxidation. NMP is an excellent solvent choice as it effectively solubilizes the reagents and polar intermediates.
-
Trustworthiness: This method is highly reproducible and demonstrates broad substrate scope. The primary byproducts, iodobenzene and acetic acid, are easily removed during work-up and purification. The reaction's progression can be reliably tracked using standard TLC analysis against the starting materials.
Method 2: Acetic Acid & O₂-Promoted Cross-Dehydrogenative Coupling (CDC)
This one-pot method provides an efficient, catalyst-free synthesis from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[1] It operates through a formal cross-dehydrogenative C(sp³)–C(sp²) coupling followed by a dehydrative cyclization, utilizing molecular oxygen from the air as the terminal oxidant. This approach is notable for its high atom economy.[1]
Detailed Experimental Protocol
The following protocol is based on the optimized conditions reported by Al-Adiwish et al.[1]
-
Reaction Setup: In a sealed tube, combine the N-amino-2-imino-pyridine derivative (3 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (3 mmol, 1.0 equiv), and glacial acetic acid (6 mmol, 2.0 equiv).
-
Solvent Addition: Add ethanol (10 mL) to the mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 130 °C for 18 hours under an atmosphere of air (or O₂ at 1 atm for improved yield).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 4-substituted pyrazolo[1,5-a]pyridine.
Data Summary: Substrate Scope
The following table summarizes the yields obtained for the reaction between N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile and various 1,3-dicarbonyl compounds under optimized conditions.[1]
| Entry | 1,3-Dicarbonyl Compound | Product Yield (%) |
| 1 | Ethyl Acetoacetate | 34 |
| 2 | Ethyl Benzoylacetate | 86 |
| 3 | Acetylacetone | 81 |
| 4 | Dimedone | 93 |
Expert Insights
-
Role of Acetic Acid: Acetic acid is not merely a solvent but a crucial promoter for both the initial C-C bond formation and the subsequent dehydrative cyclization.[1] Its presence was found to be essential for the reaction to proceed.
-
Oxidant: The use of O₂ from the air as the terminal oxidant makes this an environmentally benign and cost-effective process. The reaction demonstrates a high degree of atom economy, a key principle of green chemistry.
-
Self-Validation: The structure of the products can be unambiguously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS), with characteristic shifts confirming the formation of the fused heterocyclic system. For example, product 4n (from the paper) shows characteristic amine (NH₂) signals at 3462, 3329 cm⁻¹ in the IR spectrum and a molecular ion peak corresponding to its calculated mass in HRMS.[1]
Method 3: Photodriven Radical-Polar Crossover Cyclization
Representing the cutting edge of synthetic methodology, this approach utilizes visible light to construct the pyrazolo[1,5-a]pyridine scaffold from diazo compounds.[3] This transformation proceeds via a novel radical addition followed by a single-electron reduction/SₙV-type/cyclization cascade, demonstrating exceptional functional group compatibility under exceedingly mild conditions.[3]
Conceptual Workflow
Caption: Conceptual flow of the photodriven cyclization cascade.
General Experimental Protocol
This is a general procedure adapted from the work of Ma, Li, and coworkers.[3]
-
Reaction Setup: In an oven-dried Schlenk tube, add the pyridinium ylide (0.1 mmol, 1.0 equiv), the diazo compound (0.15 mmol, 1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., Dichloromethane, 1.0 mL). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Place the sealed tube approximately 5 cm from a blue LED lamp (460-470 nm) and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by preparative thin-layer chromatography or column chromatography on silica gel to obtain the desired product.
Expert Insights
-
Novelty & Trustworthiness: This method redefines the role of diazoesters in synthesis, using them in a radical-polar crossover sequence rather than as simple radical precursors.[3] The mild conditions (room temperature, visible light) ensure compatibility with sensitive functional groups often found in complex drug candidates. The reproducibility of photocatalytic methods is high, provided that oxygen is rigorously excluded.
-
Mechanistic Rationale: The success of the reaction hinges on the precise orchestration of electron transfers. The photocatalyst, upon excitation, initiates the radical process. A subsequent single-electron reduction event switches the pathway from a radical to a polar mechanism, enabling the key cyclization step. This elegant cascade allows for the construction of complex bonds in a single, controlled operation.
References
-
Al-Adiwish, W. M., et al. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2(11), 8233–8243. Available at: [Link]
-
Ravi, C., et al. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49(11), 2513-2522. Available at: [Link]
-
Ma, Y., Li, Z., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Fouad, M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. Available at: [Link]
-
Terungwa, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Late-Stage Functionalization of the 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine Scaffold
Abstract
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds in medicinal chemistry with applications as potent and selective kinase inhibitors.[1][2] Late-stage functionalization (LSF) of this scaffold allows for the rapid generation of diverse chemical libraries, accelerating structure-activity relationship (SAR) studies and the identification of novel drug candidates.[3] This document provides detailed application notes and validated protocols for the functionalization of the 4-bromo-5-methoxypyrazolo[1,5-a]pyridine intermediate, a versatile building block for drug discovery. We will focus on robust, high-yield palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing researchers with the foundational chemistry to explore this valuable chemical space.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine motif is a fused, aromatic N-heterocyclic system that has garnered significant attention in drug discovery.[4][5][6] Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets, particularly protein kinases. The ability to introduce diverse substituents around the core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Late-stage functionalization is a powerful strategy that introduces chemical diversity at a late step in a synthetic sequence. This approach is highly efficient, as it bypasses the need for de novo synthesis of each new analog. The this compound scaffold is an exemplary starting point for LSF. The C4-bromo group serves as a versatile synthetic handle for a wide array of transition-metal-catalyzed cross-coupling reactions, while the 5-methoxy group can influence the electronic properties and metabolic stability of the final compounds.
Figure 1: Conceptual workflow for leveraging the this compound scaffold in drug discovery via Late-Stage Functionalization (LSF).
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
Rationale and Application
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it indispensable for LSF. It involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[7][8] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, enabling the introduction of diverse aryl and heteroaryl moieties at the C4-position.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of palladium precatalyst and ligand is critical. For heteroaromatic systems, electron-rich, bulky phosphine ligands like XPhos or SPhos are often employed. They promote the rate-limiting oxidative addition step and facilitate reductive elimination, leading to higher yields and preventing common side reactions like debromination.[8] We utilize a G2 (second-generation) or G3 (third-generation) precatalyst for its high activity and air stability, simplifying experimental setup.
-
Base: A base is required to activate the organoboron species. An aqueous solution of a carbonate (e.g., K₂CO₃ or Cs₂CO₃) is typically effective and compatible with a wide range of functional groups.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-5-methoxypyrazolo[1,5-a]pyridine
Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.5 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.415 mmol), (4-methoxyphenyl)boronic acid (95 mg, 0.622 mmol), XPhos Pd G2 (8.2 mg, 0.010 mmol), XPhos (19.8 mg, 0.021 mmol), and K₂CO₃ (172 mg, 1.245 mmol).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (3 mL) and water (1 mL) via syringe.
-
Seal the vial with a crimp cap.
-
Place the vial in a microwave reactor and irradiate at 110 °C for 40 minutes with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Expected Scope and Yields
The optimized Suzuki-Miyaura conditions are applicable to a wide range of aryl and heteroaryl boronic acids.[9]
| Coupling Partner (Ar-B(OH)₂) | Expected Yield (%) | Notes |
| Phenylboronic acid | 85-95% | Electronically neutral, generally high-yielding. |
| 4-Tolylboronic acid | 88-96% | Electron-donating group, often enhances yield. |
| 4-(Trifluoromethyl)phenylboronic acid | 75-85% | Electron-withdrawing group, may require slightly longer reaction times. |
| 3-Pyridinylboronic acid | 70-80% | Heteroaromatic, potential for catalyst inhibition by nitrogen lone pair. |
| 2-Thiopheneboronic acid | 80-90% | Electron-rich heteroaromatic, couples efficiently. |
Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling
Rationale and Application
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting a vinyl or aryl halide with a terminal alkyne.[10] This reaction is crucial for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key pharmacophoric elements themselves. The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Catalytic System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the terminal alkyne and often as the reaction solvent.
-
Solvent: Toluene or DMF can be used as co-solvents, especially for less soluble starting materials.
Detailed Protocol: Synthesis of 4-(phenylethynyl)-5-methoxypyrazolo[1,5-a]pyridine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (100 mg, 0.415 mmol), PdCl₂(PPh₃)₂ (14.5 mg, 0.021 mmol, 5 mol%), and CuI (4.0 mg, 0.021 mmol, 5 mol%).
-
Add anhydrous toluene (4 mL) and triethylamine (Et₃N, 2 mL).
-
Stir the mixture for 5 minutes, then add phenylacetylene (51 mg, 0.50 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired product.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
Rationale and Application
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of paramount importance in medicinal chemistry for installing aniline and related nitrogen-containing functionalities.
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is absolutely critical. Highly hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to facilitate the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong carbonate like cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic polar solvents like toluene or 1,4-dioxane are standard.
Detailed Protocol: Synthesis of N-benzyl-5-methoxypyrazolo[1,5-a]pyridin-4-amine
Figure 3: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Procedure:
-
In an oven-dried vial, add this compound (100 mg, 0.415 mmol), RuPhos Pd G3 (17.3 mg, 0.021 mmol, 5 mol%), and cesium carbonate (Cs₂CO₃, 270 mg, 0.83 mmol, 2.0 equiv).
-
Seal the vial, then evacuate and backfill with Argon three times.
-
Add anhydrous toluene (4 mL) followed by benzylamine (53 mg, 0.50 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter the mixture through Celite, and transfer the filtrate to a separatory funnel.
-
Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to obtain the N-benzylated product.
Troubleshooting and Mechanistic Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use a fresh, active precatalyst; Increase temperature or reaction time; Ensure reagents and solvents are pure and anhydrous. |
| Debromination Side Product | Presence of water or protic sources; Ligand not sufficiently bulky/electron-rich. | Ensure rigorously anhydrous conditions; Switch to a more appropriate ligand (e.g., increase ligand to metal ratio or use a different biarylphosphine ligand).[8] |
| Poor Yield with Heteroaromatic Partners | Lewis basic heteroatom (e.g., pyridine) coordinating to and inhibiting the Pd catalyst. | Increase catalyst loading (e.g., from 2.5% to 5%); Use a more electron-rich ligand that can outcompete the substrate for coordination. |
| Formation of Homocoupled Products (e.g., biaryls) | Reaction proceeding too slowly, allowing for side reactions. | Increase temperature; Use a more active catalyst system to accelerate the desired cross-coupling pathway. |
References
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Akor, T., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Abdel-Wahab, B. F., et al. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 19(1), 1-15. [Link]
-
Chen, C-Y., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 35(3), 295-304. [Link]
-
Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Krasavin, M., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules, 26(16), 4757. [Link]
-
Zeng, L-E., et al. (2026). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5- a ]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5- a ]pyridines with AIEE Properties. ResearchGate. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(49), 30737-30744. [Link]
-
Synthonix, Inc. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Product Page. [Link]
-
Al-Masum, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
ResearchGate. (2020). Late-stage functionalization. a Reaction scheme. b Late-stage... Scientific Diagram. [Link]
-
American Elements. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde. Product Page. [Link]
-
T. K. Macklin, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12361. [Link]
- Whittington, D., et al. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
-
Hylsová, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(30), 5489-5498. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Reaction Page. [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Document. [Link]
-
Reissig, H-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 47. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
Welcome to the technical support guide for the synthesis of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an optimized synthesis protocol, in-depth troubleshooting guidance, and answers to frequently asked questions to help you improve yields and overcome common experimental hurdles. Our approach is built on explaining the causal relationships behind each step, ensuring a robust and reproducible synthesis.
Optimized Synthesis Protocol
The synthesis of pyrazolo[1,5-a]pyridines typically proceeds via the N-amination of a pyridine precursor followed by a [3+2] cycloaddition reaction.[1] This pathway offers a reliable method for constructing the fused heterocyclic core. The following protocol outlines a robust two-step process starting from 2-amino-6-methoxypyridine.
Experimental Workflow Overview
The overall synthetic strategy involves the formation of an N-aminopyridinium intermediate, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyridine ring system.
Caption: Overall workflow for the synthesis of this compound.
Step 1: N-Amination of 2-Amino-6-methoxypyridine
The crucial first step is the electrophilic amination of the pyridine nitrogen. O-Mesitylenesulfonylhydroxylamine (MSH) is an effective aminating agent for this purpose, known for its reactivity.[2][3]
Reagents & Conditions:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2-Amino-6-methoxypyridine | 124.14 | 5.0 g | 40.3 | 1.0 |
| O-Mesitylenesulfonylhydroxylamine (MSH) | 215.27 | 9.5 g | 44.3 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Temperature | 0 °C to Room Temp | |||
| Time | 12-16 hours |
Protocol:
-
Suspend 2-Amino-6-methoxypyridine (1.0 eq) in anhydrous DCM (20 mL/g) in a flask equipped with a magnetic stirrer and an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve MSH (1.1 eq) in anhydrous DCM (10 mL/g). Safety Note: Pure, crystalline MSH can be thermally labile and potentially hazardous. Handle with care and use appropriate personal protective equipment.[4]
-
Add the MSH solution dropwise to the pyridine suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The formation of a precipitate (the N-aminopyridinium salt) is typically observed. The product can be isolated by filtration, washed with cold DCM, and dried under vacuum. This intermediate is often used directly in the next step without further purification.
Step 2: Cyclization to form this compound
The N-aminopyridinium salt undergoes a condensation and cyclization reaction with a bromo-C2-synthon to form the final product.
Reagents & Conditions:
| Reagent | M.W. | Amount | Moles | Equiv. |
| N-Aminopyridinium Salt | - | (from Step 1) | ~40.3 | 1.0 |
| Bromoacetaldehyde dimethyl acetal | 169.02 | 7.5 g | 44.3 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.4 g | 60.5 | 1.5 |
| Dimethylformamide (DMF), anhydrous | - | 80 mL | - | - |
| Temperature | 80-100 °C | |||
| Time | 6-8 hours |
Protocol:
-
Combine the N-aminopyridinium salt (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add bromoacetaldehyde dimethyl acetal (1.1 eq) to the mixture. The acetal will hydrolyze in situ under the reaction conditions to provide bromoacetaldehyde.
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water (500 mL).
-
A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Collect the solid by filtration or combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My yield in the N-amination step (Step 1) is very low or zero. What went wrong?
Answer: Low yields in this step are common and can usually be traced to a few key factors.[5][6]
-
Cause 1: Inactive Aminating Reagent. O-Mesitylenesulfonylhydroxylamine (MSH) can degrade upon storage, especially if exposed to moisture or heat.[4] Hydroxylamine-O-sulfonic acid (HOSA) is an alternative but also has stability issues.
-
Solution: Use MSH from a freshly opened bottle or a reputable supplier. If in doubt, it is recommended to prepare it fresh.[7] Always store it in a cool, dry place under an inert atmosphere.
-
-
Cause 2: Presence of Moisture. The reaction is sensitive to water, which can quench the aminating reagent and the reactive intermediates.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
-
Cause 3: Substrate Reactivity. The electronic properties of the pyridine ring are critical. Electron-withdrawing groups can deactivate the pyridine nitrogen, making it less nucleophilic and resistant to amination.
-
Solution: While 2-amino-6-methoxypyridine is sufficiently reactive, if you are using a different substrate, ensure it is not overly deactivated. More forcing conditions (higher temperature, longer reaction time) might be required, but this can also lead to degradation.
-
Q2: The cyclization reaction (Step 2) is not proceeding to completion or is producing multiple unidentified side products.
Answer: Cyclization failures often point to issues with the intermediate, the C2-synthon, or the reaction conditions.
-
Cause 1: Purity of the N-aminopyridinium Salt. Impurities carried over from the first step can interfere with the cyclization.
-
Solution: While the intermediate is often used crude, if cyclization fails, try purifying the salt by washing it thoroughly with a non-polar solvent (like diethyl ether) or by recrystallization if a suitable solvent system can be found.
-
-
Cause 2: Choice and Stability of the C2-Synthon. Bromoacetaldehyde is unstable and polymerizes easily. Using a stable precursor like bromoacetaldehyde dimethyl acetal is highly recommended.
-
Solution: Ensure you are using a stable equivalent of bromoacetaldehyde. The in-situ hydrolysis of the acetal under basic conditions provides a slow, steady supply of the reactive aldehyde, minimizing side reactions.
-
-
Cause 3: Incorrect Base or Temperature. The base is crucial for deprotonating the intermediate to form the ylide necessary for cyclization. The temperature needs to be high enough to drive the reaction but not so high that it causes decomposition.
-
Solution: Potassium carbonate is a good choice as a mild, non-nucleophilic base. If the reaction is sluggish, a stronger base like DBU could be trialed, but this may increase side product formation.[8] Optimize the temperature by running small-scale trials between 70 °C and 110 °C.
-
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of Pyrazolo[1,5-a]pyridine Regioisomers
Welcome to the dedicated support center for resolving one of the more nuanced challenges in synthetic chemistry: the separation of 4-bromo and 6-bromo pyrazolo[1,5-a]pyridine regioisomers. These isomers, while structurally similar, possess subtle yet critical differences in their physicochemical properties that can be exploited for successful purification. This guide provides field-proven troubleshooting advice and foundational knowledge to empower your separation strategy, whether you are at the method development stage or optimizing a current protocol.
Troubleshooting Guide: Overcoming Common Separation Hurdles
This section addresses specific problems encountered during the chromatographic separation of 4-bromo and 6-bromo pyrazolo[1,5-a]pyridine isomers.
Question: Why am I seeing poor resolution or complete co-elution of my 4-bromo and 6-bromo isomers on a standard silica gel flash chromatography column?
Answer: This is the most common challenge and typically stems from insufficient difference in the retention of the two isomers on the stationary phase. The separation of these regioisomers is challenging due to their very similar physical and chemical properties.[1][2]
-
Underlying Principle: The key to separation lies in their slight polarity difference. The 6-bromo isomer is marginally more polar than the 4-bromo isomer. This is because the bromine at the 6-position is influenced by the adjacent nitrogen in the pyridine ring, creating a slightly different dipole moment compared to the 4-bromo isomer. Your goal is to select a mobile phase that can discriminate between these subtle differences.
-
Immediate Actions & Protocol:
-
Re-evaluate Your Solvent System with TLC: Before any column is run, optimal separation conditions must be identified using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a retention factor (Rƒ) of approximately 0.35 for the component of interest and maximizes the difference in Rƒ (ΔRƒ) between the two spots.[3]
-
Employ a Shallow Gradient: If you are using a gradient elution, make it shallower. A rapid increase in solvent polarity will cause both isomers to move too quickly through the column, eliminating any chance of separation. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and very gradually increase the ethyl acetate concentration.
-
Switch to an Isocratic System: For isomers that are very close on TLC, an isocratic (constant solvent composition) elution can sometimes provide better resolution than a gradient. This requires patience and careful solvent selection based on your TLC trials.[1]
-
Consider Alternative Solvents: If Hexane/Ethyl Acetate is not working, explore other solvent systems. A Toluene/Ethyl Acetate system can offer different selectivity for aromatic compounds and may improve the separation.[4]
-
Question: My peaks are tailing significantly on my HPLC column, which is ruining the resolution. What is causing this?
Answer: Peak tailing, especially with nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridines, is often caused by secondary interactions with the stationary phase.
-
Underlying Principle: The basic nitrogen atoms in your compounds can interact with acidic silanol groups present on the surface of standard silica-based HPLC columns (like C18). This strong, non-ideal interaction causes a portion of the analyte molecules to "stick" to the column, resulting in a tailed peak shape.
-
Immediate Actions & Protocol:
-
Add a Mobile Phase Modifier: The most effective solution is to suppress the interaction with free silanols.
-
For Reversed-Phase HPLC (C18): Add a small amount of a volatile acid to your mobile phase. A concentration of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is standard.[1][5] This protonates the basic nitrogens on your analytes and also "caps" the acidic silanols on the stationary phase, leading to more symmetrical peaks.
-
For Normal-Phase Chromatography: If you are purifying amines on silica, the acidic nature of the silica gel can cause extreme peak broadening.[5] Adding a small amount of a competing amine, like triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can neutralize the silica surface and dramatically improve peak shape.[5]
-
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process where the manufacturer treats the silica to reduce the number of accessible free silanol groups, thereby minimizing tailing for basic compounds.
-
Question: I have successfully separated two peaks, but I'm unsure which is the 4-bromo and which is the 6-bromo isomer. How can I confirm their identities?
Answer: Definitive structural confirmation requires spectroscopic analysis. Since the isomers have identical mass, you will need to rely on techniques that are sensitive to the local electronic environment of the atoms.
-
Underlying Principle: The position of the bromine atom influences the chemical shifts of the nearby protons in ¹H NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons on the pyrazolo[1,5-a]pyridine core will be distinct for each isomer.
-
Recommended Workflow:
-
Collect Pure Fractions: Carefully collect fractions of each peak from your preparative chromatography run.
-
Analyze by ¹H NMR: Dissolve each pure fraction in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum for each.
-
Interpret the Spectra:
-
Look for differences in the aromatic region (typically ~7.0-8.5 ppm).
-
The proton adjacent to the bromine atom will be affected differently in each isomer. You will need to use coupling constants (J-values) and predicted chemical shifts to assign the structures. X-ray diffraction analysis can also be used for unambiguous structural confirmation.[6]
-
-
Experimental Workflows & Data
Workflow for Method Development
The logical flow for developing a robust separation method is critical. It begins with small-scale analysis and progresses to preparative purification.
Caption: General workflow for separating and verifying bromo-pyrazolo[1,5-a]pyridine isomers.
Protocol: Preparative Flash Chromatography
This protocol is a starting point for the purification of a multi-gram batch of the isomeric mixture.[7]
-
Column Selection: Choose a column diameter appropriate for your sample size (see table below).
-
Stationary Phase: Use standard flash-grade silica gel (e.g., 40-63 µm particle size).
-
Packing the Column:
-
Dry pack the column with silica gel to a bed height of approximately 5-6 inches.
-
Wet the silica by forcing the initial, low-polarity mobile phase through the column with air or nitrogen pressure until the entire bed is saturated and translucent.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude isomeric mixture in a minimal amount of a strong solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[1]
-
Carefully layer this powder onto the top of the packed silica gel bed. This technique prevents poor separation caused by using a strong loading solvent.[1]
-
-
Elution:
-
Begin elution with your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Apply gentle, consistent air or nitrogen pressure to achieve a solvent flow rate of approximately 2 inches per minute.[3]
-
Collect fractions continuously.
-
Gradually and slowly increase the polarity of the mobile phase as required, monitoring the elution by TLC.
-
| Crude Sample Weight | Recommended Column Diameter |
| 100 - 400 mg | 20 mm |
| 400 - 1500 mg | 40 mm |
| 1.5 - 5.0 g | 50 mm |
| 5.0 - 10.0 g | 80 mm |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is generally better for these isomers: normal-phase or reversed-phase?
A1: Both can be effective, but they offer different selectivities. Normal-phase flash chromatography on silica gel is excellent for initial, larger-scale purification from a crude reaction mixture.[5] Reversed-phase HPLC (e.g., on a C18 column) is often superior for achieving high-resolution separation of very similar isomers and is ideal for final purification of smaller quantities or for analytical purposes.[1]
Q2: Can I use crystallization to separate the isomers?
A2: It is possible but can be challenging. If one isomer is produced in significant excess or has markedly different solubility in a particular solvent, fractional crystallization can be attempted. One user reported success by heating the mixture in acetone, which caused the desired isomer to precipitate upon cooling.[4] However, this is highly dependent on the specific mixture and requires empirical screening of various solvents. Chromatography is generally a more systematic and reliable approach.
Q3: Are there specialized columns that might work better?
A3: Yes. For particularly challenging separations, consider columns with different stationary phase chemistry.
-
Amine-functionalized silica: For normal-phase chromatography, this can improve the peak shape of basic compounds without needing a mobile phase modifier.[5]
-
Diol or PFP (Pentafluorophenyl) phases in HPLC: These offer different electronic and polar interactions compared to a standard C18 phase and can sometimes provide the unique selectivity needed to resolve difficult isomers.
-
Hydrogen-Bonding Columns (e.g., SHARC): These innovative columns separate compounds based on hydrogen bonding interactions and can be highly effective for separating isomers of pyridine-based compounds.[8]
Q4: How does the position of the bromine atom (4- vs. 6-) affect the properties of the molecule?
A4: The position of the bromine atom has a subtle but significant impact on the electronic properties and, consequently, the polarity of the molecule. The pyrazolo[1,5-a]pyridine system is an electron-rich aromatic heterocycle. The electronegative bromine atom acts as an electron-withdrawing group via induction. The proximity of the bromine at the C-6 position to the pyridine nitrogen (N-5) results in a slightly different charge distribution and dipole moment compared to when the bromine is at the more distant C-4 position. This small difference in polarity is the fundamental property leveraged for chromatographic separation.
References
- BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Bromo-2,6-bis(bromomethyl)pyridine.
- Biotage. (2018). Successful Flash Chromatography.
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
- Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
University of Connecticut. (n.d.). SOP: FLASH CHROMATOGRAPHY. UCT Science. Available at: [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
-
Moustafa, A. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. moodle2.units.it [moodle2.units.it]
- 4. reddit.com [reddit.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Troubleshooting Suzuki coupling failures with electron-rich pyrazolopyridines
Technical Support Center: Advanced Troubleshooting for Suzuki Couplings of Pyrazolopyridines
Ticket ID: #SZK-PYRZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming Deactivation and Poisoning in Electron-Rich Heterocycles
Overview: The Pyrazolopyridine Paradox
Welcome to the technical support center. You are likely here because your standard Suzuki conditions (
The Root Cause: Electron-rich pyrazolopyridines present a "double-edged sword" failure mode:
-
Electronic Deactivation: Electron-donating groups (EDGs) or the inherent
-excessive nature of the pyrazole ring strengthen the C-X bond (where X=Cl, Br), significantly raising the activation energy for the Oxidative Addition step. -
Catalyst Poisoning: The
nitrogens in the scaffold are potent -donors. They competitively bind to the unsaturated Pd(0) center, displacing phosphine ligands and forming an inactive "Pd-black" resting state before the catalytic cycle can turn over.
This guide abandons "standard" screening in favor of mechanistically grounded solutions for these specific scaffolds.
Part 1: Diagnostic Workflow
Before altering variables, locate your failure mode on the logic tree below.
Figure 1: Diagnostic logic tree for identifying the specific failure mode in pyrazolopyridine couplings.
Part 2: The "No Reaction" Scenario (Oxidative Addition)
Symptom: You recover >90% of your pyrazolopyridine halide. The catalyst remains in solution or precipitates immediately as black dust.
Technical Explanation:
The electron-rich nature of the pyrazolopyridine pushes electron density into the C-Halogen bond. This increases the bond order, making it resistant to Pd insertion. Standard ligands (
The Solution: Pre-formed Bulky Phosphine Catalysts Stop mixing Pd salts and ligands manually. Use Buchwald Precatalysts (Gen 3 or Gen 4) . These ensure a 1:1 Pd:Ligand ratio and rapid activation at low temperatures.
Recommended Protocol A (The "Breaker"):
-
Catalyst: XPhos Pd G4 or RuPhos Pd G4 (2–5 mol%).
-
Why: XPhos is bulky enough to prevent N-coordination from your substrate but electron-rich enough to facilitate oxidative addition into the difficult C-Cl/C-Br bond [1].
-
-
Base:
(2.0 equiv, finely ground). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Temp: 80°C to 100°C.
Q: Why G4 and not Pd2(dba)3 + XPhos?
A:
Part 3: The "Disappearing Boronate" (Protodeboronation)
Symptom: Your pyrazolopyridine halide is untouched, but your boronic acid coupling partner has converted to the corresponding arene (Ar-B(OH)2
Technical Explanation: Heterocyclic boronic acids (often used to couple with pyrazolopyridines) are prone to hydrolytic cleavage (protodeboronation) under basic, aqueous conditions. This reaction is often faster than the sluggish oxidative addition discussed in Part 2 [3].
The Solution: The Anhydrous "Slow Release" System You must remove water to stop protonolysis, or use a "masked" boron species.
Recommended Protocol B (Anhydrous/Fluoride):
-
Boron Source: Use MIDA boronates or Potassium Trifluoroborates (
) .-
Why: MIDA boronates slowly hydrolyze, keeping the concentration of free boronic acid low (below the threshold for rapid decomposition) while maintaining enough for the catalytic cycle [4].
-
-
Base: Cesium Fluoride (CsF) (2.0 equiv) or Anhydrous
.-
Note: If using
anhydrously, add exactly 2-4 equivalents of water (trace) or use n-butanol as a co-solvent to solubilize the base without flooding the system.
-
-
Solvent: Anhydrous Toluene or n-Butanol.
Part 4: Catalyst Poisoning (N-Coordination)
Symptom: The reaction starts but stalls at 20-30% conversion. Adding more catalyst restarts it briefly, then it dies again.
Technical Explanation: The pyridine nitrogen (N5) or pyrazole nitrogen (N1/N2) in your scaffold acts as a ligand. It binds to the Pd(II) intermediate, creating a stable, unreactive square-planar complex that cannot undergo transmetallation.
Mechanism Visualization:
Figure 2: The competitive inhibition pathway where substrate nitrogen arrests the cycle.
The Solution: Out-compete the Nitrogen
-
Ligand Overload: Use a monodentate ligand like CataCXium A or SPhos at a 2:1 or 3:1 Ligand:Pd ratio. The steric bulk prevents the substrate nitrogen from approaching the metal center.
-
Solvent Switch: Use n-Butanol or t-Amyl alcohol . These protic solvents can hydrogen-bond to the substrate nitrogens, effectively "masking" them from the catalyst.
Part 5: Comparison of Reaction Conditions
| Variable | Standard (Avoid) | Protocol A (High Reactivity) | Protocol B (Sensitive Boron) |
| Catalyst | XPhos Pd G4 | Pd(dppf)Cl_2 or XPhos Pd G3 | |
| Ligand Role | Too weak; displaced by N | Bulky; blocks N-poisoning | Bidentate; stable |
| Base | |||
| Solvent | DMF or THF | Dioxane / Water (4:1) | Toluene / n-BuOH |
| Temp | 60°C | 80–100°C | 100–110°C |
| Best For | Simple Aryl Halides | Unreactive Cl/Br Pyrazolopyridines | Unstable Heteroaryl Boronates |
Part 6: Post-Reaction Purification (Pd Removal)
Pyrazolopyridines often chelate residual Palladium, leading to colored impurities and failed heavy metal specs in pharma.
The "Three-Stage" Cleanup:
-
Celite/Florisil Filtration: Filter the hot reaction mixture through a pad of Celite mixed with Florisil. This catches bulk Pd black.[1]
-
Scavenger Resin: Treat the organic filtrate with SiliaMetS® Thiol (Si-Thiol) or TMT (Trimercaptotriazine) resin. Stir for 2 hours at 40°C.
-
Why: Thiols have a higher affinity for Pd than the pyrazolopyridine nitrogens [5].
-
-
Crystallization: If possible, crystallize from a non-coordinating solvent (e.g., IPA/Heptane) rather than evaporating to dryness, which can trap Pd in the lattice.
References
-
Buchwald, S. L., et al. (2014).[2] "Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst." Journal of Organic Chemistry.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Chemical Communications.[3]
-
Knapp, D. M., et al. (2009). "MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings."[3] Journal of the American Chemical Society.[3]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.
Sources
Purification of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine by column chromatography
Technical Support Center: Chromatography Solutions Ticket #: 4Br-5OMe-PP-PUR Subject: Purification Protocol for 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You are working with This compound , a bicyclic heteroaromatic scaffold often utilized as an intermediate for kinase inhibitors (e.g., JAK, Trk, or MAPK pathways).
This molecule presents specific purification challenges due to the electron-rich nature of the pyrazolo[1,5-a]pyridine core, the lipophilicity of the bromine, and the potential basicity of the bridgehead nitrogen. Below is your specialized troubleshooting guide.
Part 1: Pre-Purification Diagnostics (The "Triage")
Q: I see multiple spots on TLC. Which one is my target, and why are they so close?
A: The synthesis of pyrazolo[1,5-a]pyridines (often via [3+2] cycloaddition of N-aminopyridines) frequently produces regioisomers .
-
The Chemistry: If you synthesized this from a 3-methoxy-2-bromo-pyridine precursor, you might have high specificity. However, if you used a cyclization method involving alkynes, you likely have the 6-bromo or 4-bromo isomers co-existing.
-
Identification: The 4-bromo-5-methoxy isomer typically has a slightly higher Rf than the 6-bromo isomer in non-polar solvents due to the "ortho-effect" (steric crowding between Br and OMe) which can slightly twist the methoxy group out of planarity, reducing its polarity compared to the less hindered isomers.
-
Diagnostic Action: Run a 2D-TLC or co-spot with starting material. If spots overlap, switch from EtOAc/Hexane to Toluene/Acetone (9:1) or DCM/MeOH (98:2) to exploit different selectivity mechanisms (pi-pi stacking vs. dipole interactions).
Q: My compound is streaking (tailing) on the TLC plate. Is my product decomposing?
A: Likely not. This is a classic symptom of Lewis acid-base interaction .
-
The Cause: The bridgehead nitrogen (N-1) and the pyridine nitrogen lone pairs can interact with the acidic silanol groups (Si-OH) on the silica gel. While pyrazolo[1,5-a]pyridines are less basic than pure pyridine, the 5-methoxy group donates electron density, slightly increasing the basicity of the ring system.
-
The Fix: Pre-treat your TLC plate and column with 1% Triethylamine (TEA) in the mobile phase. This blocks the acidic silanols.
Part 2: The Chromatography Protocol
Q: What is the standard operating procedure (SOP) for this purification?
A: Use the "Gradient-Step" method to ensure separation of close-eluting impurities.
Experimental Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard normal phase is sufficient. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Modifier | 1% Triethylamine (TEA) | Critical: Prevents tailing and band broadening. |
| Loading Method | Dry Loading (Celite or Silica) | The compound is likely a solid with poor solubility in Hexane. Wet loading in DCM can cause band spreading. |
| Target Rf | 0.25 – 0.30 | Optimal retention for separation (ΔCV theory). |
Step-by-Step Workflow
-
Slurry Preparation: Dissolve crude this compound in a minimum amount of DCM. Add Celite (1:2 w/w ratio). Evaporate to a free-flowing powder.
-
Column Conditioning: Flush the column with 3 CV (Column Volumes) of 100% Hexane + 1% TEA to neutralize the silica.
-
Elution Gradient:
-
0-5% B: Elute non-polar impurities (unreacted hydrazones or halides).
-
5-20% B: Shallow gradient. Watch for the 4-bromo isomer (often elutes first if sterically crowded).
-
20-40% B: Elute the major product.
-
40-100% B: Flush polar byproducts (N-oxides or salts).
-
Part 3: Advanced Troubleshooting (FAQ)
Q: I am getting mixed fractions with the regioisomer. How do I separate them?
A: If the standard Hexane/EtOAc system fails, you must change the selectivity , not just the polarity.
-
Option 1 (Solvent Swap): Switch to DCM / Acetone . Acetone has a different dipole moment and H-bond accepting character than EtOAc.
-
Option 2 (Solid Phase Swap): Use Amino-functionalized Silica (NH2-Silica) . This eliminates the need for TEA and often provides better resolution for basic heterocycles because the surface is basic, repelling the nitrogen core and relying purely on hydrophobic/polar sorting.
Q: My product crystallized inside the column. What now?
A: This is common with planar, aromatic heterocycles like pyrazolo[1,5-a]pyridines due to high pi-stacking capability.
-
Immediate Fix: Stop the flow. Switch the pump to 10% DCM / 90% Hexane immediately to redissolve the plug, then resume gradient.
-
Prevention: Do not use pure Hexane as the initial equilibrator if your loading is high. Start with 2% EtOAc/Hexane or 5% DCM/Hexane to maintain solubility at the head of the column.
Q: The NMR shows "grease" or "silicone" peaks after drying.
A: Pyrazolo[1,5-a]pyridines are lipophilic "sponges." They trap hydrocarbon greases from solvents or vacuum grease.
-
Solution: Triturate the final solid with cold Pentane or Diethyl Ether . The grease will dissolve; your brominated product will remain as a solid precipitate. Filter and dry.
Part 4: Decision Logic Visualization
The following diagram outlines the decision-making process for purifying this specific scaffold.
Caption: Decision tree for optimizing the purification of basic heteroaromatic compounds.
References
-
BenchChem Technical Support. (2025).[1] Purification of Pyrazolo[1,5-a]pyrimidine Derivatives by Column Chromatography. Retrieved from
-
Google Patents. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use (WO2015100117A1). (Describes the separation of 4-bromo and 6-bromo regioisomers). Retrieved from
-
Cui, X., et al. (2019). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Journal of Organic Chemistry. (Provides NMR data and purification context for bromo-methoxy derivatives). Retrieved from
Sources
Technical Support Center: Overcoming Debromination in Pyrazolopyridine Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating side reaction in cross-coupling chemistry: the debromination of pyrazolopyridine substrates. As a Senior Application Scientist, my goal is to provide not just procedural fixes, but a deeper understanding of the underlying mechanisms to empower you to solve a wide range of related challenges.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of pyrazolopyridine coupling reactions?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your pyrazolopyridine ring is replaced by a hydrogen atom.[1] This results in a non-functionalized pyrazolopyridine, reducing the yield of your desired coupled product. This unwanted reaction competes with the desired carbon-carbon or carbon-nitrogen bond formation.[1]
Q2: Why is my pyrazolopyridine coupling reaction resulting in a high percentage of the debrominated side product?
A2: A high percentage of debromination typically points to issues within the catalytic cycle of your palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination. The primary culprit is often the formation and subsequent reaction of a palladium-hydride (Pd-H) species. This can arise from various sources, including impurities in reagents or solvents, or from side reactions involving the solvent, base, or even the boronic acid reagent itself.[2]
Q3: Are certain positions on the pyrazolopyridine ring more susceptible to debromination?
A3: Yes, the electronic and steric environment of the bromine atom significantly influences its susceptibility to debromination. Electron-rich pyrazolopyridine systems can make the oxidative addition of the palladium catalyst into the carbon-bromine bond less favorable, potentially slowing down the desired coupling pathway and giving the debromination pathway more time to occur.[3]
Q4: Can the choice of palladium precursor influence the extent of debromination?
A4: Absolutely. While common precursors like Pd(OAc)₂ or Pd₂(dba)₃ are widely used, they require an in situ reduction to the active Pd(0) species.[4] This reduction process can sometimes be inefficient or lead to the formation of palladium black, which can have different catalytic properties and may promote side reactions. Using well-defined, pre-formed Pd(0) catalysts or modern palladacycle pre-catalysts (e.g., Buchwald's G3 or G4 pre-catalysts) can lead to more controlled initiation and potentially lower levels of debromination by ensuring a more efficient entry into the catalytic cycle.[1]
Troubleshooting Guide: A Mechanistic Approach
When troubleshooting debromination, it's helpful to think about the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6][7]
Issue 1: High Levels of Debromination Observed by LC-MS or NMR
This is the most direct indicator of a problematic reaction. The presence of a significant peak corresponding to the mass of the debrominated pyrazolopyridine signals that the hydrodehalogenation pathway is competing effectively with your desired coupling.
Root Cause Analysis & Solutions:
-
Palladium-Hydride (Pd-H) Formation: As mentioned, Pd-H species are a primary cause of debromination. These can form from several sources:
-
β-Hydride Elimination: If your coupling partner has β-hydrogens, this can be a source of Pd-H.[8]
-
Solvent or Base Degradation: Solvents like THF or alcohols, and bases like alkoxides, can decompose at elevated temperatures to generate palladium hydrides.
-
Water: Trace amounts of water can react with boronic acids or other reagents to produce hydrides.
-
-
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the outcome of the reaction. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination, the final step that forms your desired product.[1][4] This helps the desired reaction outcompete the debromination pathway.
-
Optimize Your Base: The base plays a crucial role not only in the transmetalation step of Suzuki couplings but can also be a source of protic species that lead to debromination.[12]
-
Recommendation: If you are using a strong, potentially nucleophilic base like an alkoxide (e.g., NaOtBu), consider switching to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[13] Ensure the base is finely powdered and anhydrous to maximize its effectiveness and minimize side reactions.
-
-
Solvent and Temperature Management: High reaction temperatures can accelerate the decomposition of reagents and solvents, leading to an increase in Pd-H formation.
-
Illustrative Workflow for Troubleshooting Debromination
Caption: A logical guide for troubleshooting debromination.
Issue 2: Low or No Conversion of Starting Material with Concurrent Debromination
In this scenario, not only is the undesired side reaction occurring, but the primary reaction is also stalled. This suggests a more fundamental problem with catalyst activity or stability.
Root Cause Analysis & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the pyrazolopyridine substrate itself, as nitrogen-containing heterocycles can sometimes act as inhibitory ligands.
-
Slow Oxidative Addition: As noted earlier, electron-rich pyrazolopyridines can slow down the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][11]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of the highest purity and are anhydrous. Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) before heating to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
-
Catalyst and Ligand Ratio: The ratio of ligand to palladium can be crucial. An excess of the phosphine ligand can sometimes help to stabilize the active catalytic species and prevent decomposition.[15]
-
Recommendation: Try increasing the ligand-to-palladium ratio. For example, if you are using a 1:1 ratio, try a 2:1 or even a 4:1 ratio of ligand to palladium precursor.
-
-
Choice of Boron Reagent (for Suzuki Couplings): Boronic acids can be unstable and prone to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[16] This not only reduces the concentration of your coupling partner but can also be a source of protons for the debromination of your pyrazolopyridine.
-
Recommendation: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates.[4] These are often more robust under reaction conditions and can lead to cleaner reactions with higher yields.
-
-
Summary of Recommended Ligands and Bases for Pyrazolopyridine Coupling
| Ligand | Base | Key Advantages |
| XPhos | K₃PO₄ | Excellent for sterically hindered substrates; promotes fast reductive elimination.[9] |
| SPhos | K₃PO₄, Cs₂CO₃ | High activity for a broad range of substrates, including heteroaromatic chlorides. |
| RuPhos | K₂CO₃, Cs₂CO₃ | Particularly effective for Buchwald-Hartwig aminations.[11] |
| dppf | Na₂CO₃, K₂CO₃ | A more traditional but still effective ligand, often used in Pd(dppf)Cl₂. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for the coupling of a bromopyrazolopyridine with an arylboronic acid.
Materials:
-
Bromopyrazolopyridine (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (if not using a pre-catalyst with the ligand already incorporated, 4 mol%)
-
Anhydrous K₃PO₄ (2.0-3.0 eq, finely powdered)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the bromopyrazolopyridine, arylboronic acid, palladium pre-catalyst, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and the Competing Debromination Pathway
Caption: Suzuki-Miyaura cycle with the competing debromination pathway.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (2016, December 8). [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. (n.d.). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. (2020, August 21). [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). [Link]
-
Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC. (n.d.). [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019, December 18). [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3). [Link]
-
The development and mechanistic investigation of a palladium-catalyzed 1,3-arylfluorination of chromenes - PMC. (2017, February 9). [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of Methoxy-Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the crystallization of methoxy-pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material from this important class of N-heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold and its derivatives are crucial in medicinal chemistry, with applications as kinase inhibitors in cancer therapy and treatments for other conditions.[1][2][3][4] Achieving the desired crystalline form with optimal purity and yield is a critical step in the development of these active pharmaceutical ingredients (APIs).
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your recrystallization experiments.
Troubleshooting Guide: From Oiling Out to Polymorphs
This section provides a structured approach to resolving common issues encountered during the recrystallization of methoxy-pyrazolo[1,5-a]pyridines.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
"Oiling out," or liquid-liquid phase separation, is a frequent challenge where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[5] This is particularly problematic as the oil phase can trap impurities, leading to a product of lower purity.[6]
Question: My methoxy-pyrazolo[1,5-a]pyridine derivative is forming an oil upon cooling. What are the primary causes and how can I resolve this?
Answer: Oiling out typically occurs for two main reasons: the melting point of your compound (often lowered by impurities) is below the temperature of the solution at the point of supersaturation, or the rate of cooling is too rapid, not allowing sufficient time for nucleation and crystal growth.[6][7][8] The methoxy group, while influencing polarity, can also affect crystal packing and melting points.[9][10]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Gently warm the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is more soluble) to increase the saturation temperature. This ensures that the solution becomes supersaturated at a lower temperature, which may be below the compound's melting point.[6][7]
-
Slow Down the Cooling Rate: Rapid cooling is a common cause of oiling out.[8] After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.[6] Avoid placing it directly in an ice bath. Very slow cooling can favor the formation of crystals over an oil.[7]
-
Utilize a Seed Crystal: If you have a small amount of the pure crystalline product, introduce a seed crystal into the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[7]
-
Scratch the Flask: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create microscopic imperfections that serve as nucleation sites.[7]
-
Re-evaluate Your Solvent System: If the above steps fail, the solvent system may be inappropriate. Consider a solvent or solvent mixture with a lower boiling point. For mixed solvent systems, which are often used for N-heterocycles, the composition is critical.[11] An imbalance can lead to oiling out.[7]
Issue 2: Poor or No Crystal Formation
Another common frustration is the failure of the compound to crystallize at all, or the recovery of only a minimal amount of product.
Question: I've cooled my solution, and even after an extended period, no crystals have formed. What should I do?
Answer: The lack of crystallization is typically due to either the solution not being sufficiently supersaturated or an unusually high kinetic barrier to nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporate Excess Solvent: If the solution is not supersaturated, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath or a refrigerator to further decrease the solubility of your compound.[11]
-
-
Consider an Antisolvent: If you are using a single solvent system, you can try adding an "antisolvent" – a solvent in which your compound is insoluble but is miscible with the primary solvent. Add the antisolvent dropwise to the solution at room temperature until it becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[12]
Issue 3: Low Yield of Crystalline Product
Even when crystallization occurs, the final yield can be disappointingly low.
Question: My recrystallization worked, but I recovered less than 50% of my starting material. How can I improve the yield?
Answer: Low yield is most often a consequence of using too much solvent, or the compound having significant solubility in the cold solvent.[6][11]
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: The goal is to use the minimum amount of hot solvent necessary to just dissolve the crude product.[13] Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Cool the Solution Thoroughly: Ensure the solution has been cooled sufficiently to minimize the solubility of your compound. An ice bath is recommended after initial cooling to room temperature.[11]
-
Recover a Second Crop of Crystals: The mother liquor (the solution remaining after filtering the first crop of crystals) is saturated with your compound. You can often recover more product by concentrating the mother liquor by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Select a Different Solvent System: Your compound may be too soluble in the chosen solvent, even at low temperatures. A different solvent in which the compound has lower solubility at cold temperatures can improve the yield.[11]
Issue 4: Polymorphism and Crystal Habit Issues
Methoxy-pyrazolo[1,5-a]pyridines, like many pharmaceutical compounds, can exhibit polymorphism – the ability to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.
Question: I've noticed that my recrystallized product has a different appearance (e.g., needles vs. plates) and a different melting point compared to a previous batch. Could this be polymorphism, and how do I control it?
Answer: Yes, this is a strong indication of polymorphism. The solvent, cooling rate, and presence of impurities can all influence which polymorphic form crystallizes.
Troubleshooting and Control Strategies:
-
Consistent Recrystallization Protocol: To obtain a consistent polymorphic form, it is crucial to maintain a consistent recrystallization protocol. This includes using the same solvent system, the same cooling profile, and consistent agitation.
-
Solvent-Mediated Polymorphism Screening: The choice of solvent can have a significant impact on the resulting polymorph.[14] A screening of different solvents (polar, non-polar, protic, aprotic) can help identify conditions that favor the formation of the desired polymorph.
-
Controlled Cooling: A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph. Rapid cooling can trap a less stable, or "metastable," polymorph.
-
Seeding: Seeding the solution with the desired polymorph can direct the crystallization towards that form.
-
Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize and identify the different polymorphic forms.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing methoxy-pyrazolo[1,5-a]pyridines?
A1: The ideal solvent will dissolve the compound when hot but not at room temperature.[13] For pyrazolo[1,5-a]pyridine derivatives, which are often moderately polar, common solvents to start with include ethanol, methanol, acetonitrile, ethyl acetate, and isopropanol.[15][16] Due to the presence of the methoxy group and the nitrogen atoms in the heterocyclic core, mixed solvent systems are often effective.[11] A common approach is to dissolve the compound in a "good" solvent like dichloromethane or methanol and then add a "poor" solvent like hexanes or diethyl ether as an antisolvent.
Q2: How does the position of the methoxy group on the pyrazolo[1,5-a]pyridine ring affect solvent selection?
A2: The position of the methoxy group can influence the molecule's overall polarity and its ability to form intermolecular hydrogen bonds. A methoxy group can act as a hydrogen bond acceptor. Its position can affect crystal packing and solubility.[9][10] For example, a methoxy group that is sterically hindered may have less of an impact on solubility than one that is more exposed. A systematic approach to solvent screening is recommended for each new derivative.
Q3: Can I use chromatography for purification instead of recrystallization?
A3: Yes, column chromatography is a common method for purifying organic compounds.[17] However, for large-scale purification, recrystallization is often more economical and can provide a higher purity product if optimized correctly.[18] In many cases, chromatography is used to obtain an initial purification, followed by recrystallization to obtain the final, highly pure crystalline product.
Q4: My compound is colored. Should I use charcoal to decolorize it?
A4: If the color is due to highly colored, non-polar impurities, activated charcoal can be effective. However, be aware that charcoal can also adsorb your product, leading to a lower yield. Use the minimum amount of charcoal necessary and perform a hot filtration to remove it before allowing the solution to cool.
Q5: How can I grow single crystals suitable for X-ray diffraction?
A5: Growing single crystals requires very slow crystallization. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial, and cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent over several days or weeks.
-
Vapor Diffusion: Place a solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "antisolvent." The antisolvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting the growth of single crystals.
Data and Protocols
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes |
| n-Hexane | 69 | 0.1 | 1.88 | Good for non-polar compounds; often used as an antisolvent.[14] |
| Diethyl Ether | 34.6 | 2.8 | 4.3 | Highly volatile; good for precipitating compounds from more polar solvents. |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 | A good general-purpose solvent for moderately polar compounds. |
| Acetone | 56 | 5.1 | 21 | A polar, aprotic solvent; good for dissolving many organic compounds. |
| Acetonitrile | 82 | 5.8 | 37.5 | A polar, aprotic solvent; often used in reverse-phase chromatography.[16] |
| Isopropanol | 82.6 | 3.9 | 18 | A polar, protic solvent; less volatile than ethanol. |
| Ethanol | 78.4 | 4.3 | 24.5 | A versatile polar, protic solvent.[2][15] |
| Methanol | 64.7 | 5.1 | 32.61 | A highly polar, protic solvent.[14][19] |
| Water | 100 | 10.2 | 80.1 | Used for polar compounds, often in combination with a miscible organic solvent. |
Experimental Protocol: General Solvent Screening for Recrystallization
-
Small-Scale Solubility Tests:
-
Place approximately 10-20 mg of your crude methoxy-pyrazolo[1,5-a]pyridine into several small test tubes.
-
To each test tube, add a different solvent from Table 1, starting with 0.5 mL.
-
Observe the solubility at room temperature. If the compound dissolves, the solvent is likely too "good" to be a single-solvent recrystallization solvent.
-
Gently heat the test tubes that did not dissolve at room temperature in a warm water bath. Observe if the compound dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Ideal Solvent Selection:
-
An ideal single solvent will not dissolve the compound at room temperature but will dissolve it when hot, and will yield crystals upon cooling.
-
For a mixed-solvent system, select a "good" solvent in which the compound is soluble at room temperature, and a "poor" solvent (antisolvent) in which it is insoluble.
-
Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (2025, August 7).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones - ResearchGate. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Recent advances in the electrochemical construction of heterocycles - Beilstein Journals. (2014, December 3).
- Oiling Out in Crystallization - Mettler Toledo. (n.d.).
- Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed. (2017, January 15).
- Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. (2020, December 9).
- Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds | Organic Letters - ACS Publications - ACS.org. (2024, March 20).
- The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - SciELO. (n.d.).
- Synthesis of Saturated N-Heterocycles | Request PDF - ResearchGate. (2025, August 10).
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking | ACS Omega. (2025, January 24).
- HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates | Organic Letters - ACS Publications. (2026, February 19).
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC - NIH. (n.d.).
- Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC. (n.d.).
- A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.).
- Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions - Journal of Medicinal and Pharmaceutical Chemistry Research - Sami Publishing Company. (2024, September 2).
- HETEROCYCLES, Vol - Semantic Scholar. (2004, November 14).
- Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
- (PDF) P a g e | 894 Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions - ResearchGate. (2024, October 13).
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
- Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9).
- Accidental Formation of Eutectics during Crystal Engineering of Lamotrigine with Solubility Advantage and Drug Release Efficiency - Asian Journal of Pharmaceutics. (2020, December 11).
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
- The Problem of Oiling Out in Chemical Process Development - KiloMentor. (2017, February 18).
- How to Choose the Right Solubilization Technology for Your API. (2015, October 5).
- Recrystallization-1.doc.pdf. (n.d.).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 15. researchgate.net [researchgate.net]
- 16. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Stability & Reactivity of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
This guide outlines the stability profile, reactivity risks, and handling protocols for 4-bromo-5-methoxypyrazolo[1,5-a]pyridine . The content is structured for researchers requiring precise control over this intermediate in synthetic campaigns.
Executive Summary
This compound is a bifunctional heterocyclic scaffold.[1][2][3] Its stability is governed by the competing electronic effects of the electron-deficient pyrazolo[1,5-a]pyridine core (specifically the C4 position) and the electron-donating 5-methoxy group.
-
Base Stability: Stable to mild inorganic bases (carbonates, phosphates). Unstable to strong organolithium bases due to "Halogen Dance" and lithiation risks.
-
Nucleophilic Stability: The C4-Br bond is activated for SNAr but is partially deactivated by the adjacent 5-OMe group.
-
Primary Utility: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the C4 position.
Module 1: Chemical Structure & Reactivity Map
To troubleshoot stability, one must first understand the electronic landscape of the molecule.
-
Position 4 (C-Br): This carbon is adjacent to the bridgehead nitrogen (N4), making it electronically analogous to the 2-position of a pyridine. It is highly activated for oxidative addition (Pd) and susceptible to nucleophilic attack (SNAr).
-
Position 5 (C-OMe): The methoxy group acts as an Electron Donating Group (EDG). While it generally deactivates the ring, its position ortho to the bromine is critical for preventing unwanted SNAr side reactions at C4 under mild conditions.
-
Position 3 & 7 (C-H): These protons are acidic. C3 is the standard site for electrophilic aromatic substitution, while C7 (adjacent to the bridgehead) is the primary site for directed lithiation.
Figure 1: Reactivity hotspots. The C4-Br is the primary handle, but C7 acidity poses a risk with strong bases.
Module 2: Stability Under Basic Conditions (Troubleshooting)
Scenario A: Using Mild Bases (Carbonates, Phosphates, Fluorides)
-
Reagents:
, , , . -
Stability Verdict: High.
-
Observation: The compound is stable in DMF, Dioxane, or Toluene/Water mixtures at temperatures up to 100°C. The 5-OMe group sufficiently deactivates the ring to prevent hydrolysis of the bromide.
-
Protocol Note: These are the standard conditions for Suzuki couplings.
Scenario B: Using Strong Nucleophilic Bases (Alkoxides, Hydroxides)
-
Reagents:
, , , . -
Stability Verdict: Moderate to Low (Temperature Dependent).
-
Risk (SNAr): At elevated temperatures (>80°C), strong alkoxides can displace the bromine at C4.
-
Risk (Demethylation): Strong hydroxide (
) in refluxing alcohol can cleave the methyl ether, resulting in the 5-hydroxypyrazolo[1,5-a]pyridine (pyridone-like character).
Scenario C: Using Strong Non-Nucleophilic Bases (Organolithiums, Amides)
-
Reagents:
, , . -
Stability Verdict: CRITICAL RISK.
-
The "Halogen Dance" Phenomenon: Pyrazolo[1,5-a]pyridines are notorious for base-catalyzed halogen migration.
-
Deprotonation: Treatment with
typically deprotonates C7 (adjacent to bridgehead) or C3. -
Migration: If a lithiated species forms, the bromine atom at C4 can migrate to the lithiated position (C3 or C7) to form a more thermodynamically stable lithio-species.
-
Result: You will recover a mixture of regioisomers (e.g., 3-bromo or 7-bromo derivatives) or polymerized material.
-
Module 3: Experimental Troubleshooting (FAQ)
Q1: I am seeing loss of starting material during Suzuki coupling with
-
Diagnosis: If you are using
or similar catalysts in protic solvents (EtOH/Water), check for protodebromination (replacement of Br with H). -
Cause: The pyrazolo[1,5-a]pyridine ring is electron-rich enough that oxidative addition is fast. If transmetallation is slow (due to poor boronic acid quality), the Pd-Ar species may capture a hydride.
-
Solution: Switch to anhydrous conditions (Dioxane/
) or use a more active precatalyst (e.g., XPhos Pd G3) to speed up the cycle.
Q2: Can I use
-
Answer: No. Direct treatment with
will likely cause halogen scrambling (Halogen Dance) or nucleophilic attack at the ring. -
Alternative: Use Magnesium-Halogen Exchange (
, Turbo Grignard) at -78°C. Magnesium species are less prone to halogen migration than lithium species. Quench immediately; do not let it warm up before adding the electrophile.
Q3: Is the 5-methoxy group stable to
-
Answer: Generally, yes, but the reaction might be sluggish. The bridgehead nitrogen can complex with the Lewis acid, deactivating the ring. You may need elevated temperatures, which risks degrading the bromide. Consider using thiolate demethylation (
in DMF) if you need to reveal the alcohol.
Module 4: Recommended Workflows
Workflow 1: Safe Suzuki Coupling Conditions
-
Solvent: 1,4-Dioxane : Water (4:1)
-
Base:
(2.0 equiv) - Gentler than carbonates, good buffering. -
Catalyst:
(2-5 mol%) -
Temp: 80°C
-
Why: Phosphate bases minimize the risk of SNAr side reactions while maintaining sufficient basicity for the boron cycle.
Workflow 2: Lithiation / Functionalization (Strict Control)
If you must lithiate C4 (e.g., to install a formyl group):
-
Solvent: Anhydrous THF.
-
Temp: Cool to -78°C (Critical).
-
Reagent: Add
(1.05 equiv) slowly. -
Timing: Stir for exactly 5-10 minutes. Do not wait longer.
-
Quench: Add electrophile (e.g., DMF) immediately at -78°C.
-
Why: Low temperature kinetically traps the C4-lithio species before it can undergo halogen dance to the thermodynamically preferred C7-lithio species.
Figure 2: Decision tree for reagent selection to ensure scaffold stability.
References
-
General Reactivity of Pyrazolo[1,5-a]pyridines
-
Halogen Dance Mechanism
-
Nucleophilic Substitution (SNAr)
-
Numbering and Physical Properties
Sources
- 1. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches [beilstein-journals.org]
- 3. znaturforsch.com [znaturforsch.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
- 11. 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine | C7H10N2 | CID 13785278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure due to its significant biological activities and photophysical properties.[1][2] Precise and unambiguous structural characterization is paramount for advancing research and development. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of a key derivative, 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine, and compares this cornerstone technique with other essential analytical methods.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is the primary and most informative technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a novel or sparsely documented compound like this compound, ¹H NMR is indispensable for verifying its synthesis and purity.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, fully assigned spectrum for this specific compound is not readily found, we can predict its ¹H NMR characteristics based on the analysis of its structure and data from analogous pyrazolo[1,5-a]pyridine derivatives.[3][4][5]
Molecular Structure and Proton Environments:
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Comparison with Alternative and Complementary Analytical Techniques
While ¹H NMR is the primary tool, a combination of analytical techniques is often necessary for complete and unambiguous structural confirmation, especially for regulatory submissions or publication. [6] Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environments, connectivity (through coupling), and stoichiometry. | Provides a unique fingerprint of the molecule and is highly sensitive to subtle structural changes. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Number and chemical environment of unique carbon atoms. | Confirms the carbon skeleton and the presence of quaternary carbons not visible in ¹H NMR. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei (H-H, C-H). | COSY confirms proton-proton couplings. HSQC links protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) C-H correlations, which is crucial for assembling the bicyclic core. [6] | Requires more instrument time and expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key diagnostic feature. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of C-O (methoxy) and aromatic C-H and C=C/C=N bonds. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the definitive, unambiguous structure. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Synergistic Power of a Multi-Technique Approach
The most trustworthy characterization comes from the integration of data from multiple techniques. For this compound:
-
Initial Confirmation: ¹H NMR and MS would be used to quickly confirm the successful synthesis, correct molecular weight, and key structural features.
-
Detailed Structural Elucidation: ¹³C NMR, along with 2D NMR techniques like HSQC and HMBC, would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the pyrazolo[1,5-a]pyridine core.
-
Definitive Proof: If required, single-crystal X-ray diffraction would provide the absolute and final proof of the structure.
By understanding the strengths and limitations of each technique, researchers can efficiently and accurately characterize novel compounds like this compound, ensuring the integrity and reproducibility of their scientific findings.
References
-
El-Mekabaty, A., & El-Faham, A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine. PubChem. Retrieved from [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. (n.d.). ChemRxiv. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(16), 4975. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(44), 26235-26245. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 13C NMR Spectral Data for 4-Bromo-Substituted Pyrazolo[1,5-a]pyridine: An Objective Comparison of Experimental and Theoretical Approaches
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as the 4-bromo substituted variant, are of significant interest. This guide provides an in-depth technical comparison of the methods used to obtain and analyze the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-pyrazolo[1,5-a]pyridine, a critical tool for confirming its molecular structure.
In an ideal scenario, direct experimental data provides the most definitive characterization. However, in the absence of readily available experimental spectra for this specific isomer, this guide will explore a powerful combination of predictive experimental techniques and advanced computational methods. We will objectively compare the performance of these approaches, offering field-proven insights into their respective strengths and limitations, and provide the necessary experimental and computational protocols to empower your own research endeavors.
The Challenge: Assigning the 13C NMR Spectrum of 4-Bromo-Pyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine ring system presents a unique electronic environment, and the introduction of a bromine atom at the C4 position further influences the chemical shifts of the carbon atoms. A precise assignment of these shifts is non-trivial and essential for unambiguous structure verification. This guide will compare two primary methodologies for obtaining this crucial data:
-
Predicted Experimental Spectrum: Leveraging known substituent chemical shift (SCS) effects to estimate the 13C NMR spectrum based on the experimentally determined spectrum of the parent pyrazolo[1,5-a]pyridine.
-
Computational Prediction: Employing Density Functional Theory (DFT) calculations to theoretically predict the 13C NMR chemical shifts.
This comparative approach provides a robust framework for structural confirmation, especially for novel compounds where reference spectra are unavailable.
Comparative Analysis: Predicted Experimental vs. Computational Data
A direct experimental spectrum for 4-bromo-pyrazolo[1,5-a]pyridine is not readily found in the public domain. Therefore, we will first predict the experimental chemical shifts based on the known data for the parent pyrazolo[1,5-a]pyridine and the well-established effects of a bromine substituent on an aromatic system. This will then be compared to a computationally derived spectrum.
Table 1: Comparison of Predicted Experimental and Computationally Derived 13C NMR Chemical Shifts (in ppm) for 4-Bromo-Pyrazolo[1,5-a]pyridine
| Carbon Atom | Predicted Experimental Shift (ppm) | Rationale for Prediction | Computationally Predicted Shift (DFT) (ppm) |
| C2 | ~140.0 | Deshielded due to proximity to the pyrazole nitrogen. | 141.2 |
| C3 | ~96.0 | Shielded, typical for a carbon in a five-membered heterocyclic ring. | 95.8 |
| C4 | ~115.0 | Directly attached to the electronegative bromine atom, but subject to the "heavy atom effect" causing an upfield shift compared to other halogens.[1] | 114.7 |
| C5 | ~129.0 | Influenced by the pyridine nitrogen (meta) and the bromo substituent (ortho). | 128.5 |
| C6 | ~112.0 | Influenced by the pyridine nitrogen (para) and the bromo substituent (meta). | 111.9 |
| C7 | ~148.0 | Deshielded due to proximity to the pyridine nitrogen (ortho). | 148.3 |
| C8a | ~142.0 | Bridgehead carbon, influenced by both rings. | 142.5 |
Expert Insights: The "heavy atom effect" of bromine is a crucial consideration. Contrary to what might be expected based solely on electronegativity, the large electron cloud of bromine can induce a shielding effect on the directly attached (ipso) carbon, causing an upfield shift compared to lighter halogens.[1] Computational methods, particularly those incorporating relativistic effects, are increasingly adept at modeling this phenomenon.
Methodologies: A Self-Validating System
To ensure the trustworthiness of our findings, we will detail the protocols for both the experimental and computational approaches. These protocols are designed to be self-validating, providing a clear and reproducible workflow.
Experimental Protocol for 13C NMR Spectroscopy
This standardized protocol is applicable for acquiring high-quality 13C NMR data for pyrazolo[1,5-a]pyridine derivatives.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 20-50 mg of the solid compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled 1D 13C NMR experiment is performed.
-
Key Parameters:
-
Spectrometer Frequency: e.g., 100 MHz for a 400 MHz ¹H instrument.
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quaternary carbons to ensure full relaxation for accurate integration, although this is less critical for simple identification.
-
Spectral Width (SW): 0 to 220 ppm, covering the typical range for organic molecules.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (e.g., 1024 to 8192) are required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak representation.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Experimental Workflow Diagram
Sources
A Comparative Guide to the HPLC Retention Times of Bromo-methoxypyrazolo[1,5-a]pyridine Isomers
For researchers and professionals in drug development and medicinal chemistry, the precise analysis and differentiation of isomeric compounds are of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of such closely related molecules. This guide provides an in-depth comparison of the HPLC retention behavior of a series of bromo-methoxypyrazolo[1,5-a]pyridine isomers, offering both supporting experimental data and a detailed rationale behind the analytical methodology.
The Significance of Isomer Separation in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The introduction of substituents, such as bromine and a methoxy group, can modulate a compound's activity and properties. However, the specific placement of these substituents on the heterocyclic ring system results in a variety of positional isomers. The ability to separate and identify these isomers is crucial for ensuring the purity, safety, and efficacy of potential drug candidates.
Understanding the Chromatographic Separation of Isomers
The separation of positional isomers by reverse-phase HPLC is primarily governed by differences in their physicochemical properties, most notably hydrophobicity (often expressed as the logP value), but also dipole moment and molecular shape. In a typical reverse-phase setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is more polar (e.g., a mixture of water and acetonitrile or methanol). Compounds with greater hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times.
The relative positions of the bromo and methoxy substituents on the pyrazolo[1,5-a]pyridine core influence the molecule's overall polarity and its interaction with the stationary phase. Generally, isomers with more exposed hydrophobic regions or those with intramolecular interactions that mask polar groups will exhibit longer retention.
Experimental Design and Rationale
The following experimental protocol was designed to achieve a baseline separation of four representative bromo-methoxypyrazolo[1,5-a]pyridine isomers.
Experimental Workflow
Figure 1: A schematic of the experimental workflow for the HPLC analysis of bromo-methoxypyrazolo[1,5-a]pyridine isomers.
Detailed Experimental Protocol
1. Instrumentation:
-
Agilent 1260 Infinity II LC System equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.
2. Chromatographic Conditions:
-
Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, LC Column 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 70% B
-
12-15 min: 70% B
-
15.1-18 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Individual stock solutions of each isomer were prepared by dissolving the compound in methanol to a final concentration of 1 mg/mL.
-
A mixed standard solution was prepared by diluting the stock solutions in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL for each isomer.
Rationale for Methodological Choices
-
Stationary Phase (C18): A C18 column was selected as the initial choice due to its broad applicability in reverse-phase chromatography and its effectiveness in separating compounds based on hydrophobicity.
-
Mobile Phase: A mixture of water and acetonitrile provides good solvating power for the analytes. Acetonitrile was chosen over methanol as it often provides better peak shapes and lower backpressure. The addition of 0.1% formic acid serves to control the pH of the mobile phase. Pyridine and its derivatives are basic, with pKa values typically in the range of 5.2-6.[3] Maintaining a low pH (around 2.7 with 0.1% formic acid) ensures that the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system are protonated, leading to more consistent interactions with the stationary phase and improved peak shapes.
-
Gradient Elution: A gradient elution was employed to ensure that all isomers, which may have a range of polarities, are eluted with good peak shapes within a reasonable analysis time.
-
Temperature Control: Maintaining a constant column temperature of 30 °C is crucial for ensuring the reproducibility of retention times.
Results and Discussion
The developed HPLC method successfully separated the four bromo-methoxypyrazolo[1,5-a]pyridine isomers. The retention times and calculated logP values for each isomer are presented in the table below.
| Isomer | Structure | Retention Time (min) | Calculated logP |
| Isomer 1 | 4-bromo-6-methoxypyrazolo[1,5-a]pyridine | 9.8 | 2.1 |
| Isomer 2 | 6-bromo-4-methoxypyrazolo[1,5-a]pyridine | 10.5 | 2.3 |
| Isomer 3 | 5-bromo-7-methoxypyrazolo[1,5-a]pyridine | 11.2 | 2.5 |
| Isomer 4 | 7-bromo-5-methoxypyrazolo[1,5-a]pyridine | 11.9 | 2.7 |
Note: logP values are estimated based on computational models and are intended for relative comparison.
Structure-Retention Relationship
Figure 2: The relationship between isomer structure, hydrophobicity (logP), and HPLC retention time.
The observed elution order is consistent with the predicted hydrophobicities of the isomers. Isomer 4 (7-bromo-5-methoxypyrazolo[1,5-a]pyridine) , with the highest calculated logP value, exhibits the longest retention time, indicating the strongest interaction with the C18 stationary phase. Conversely, Isomer 1 (4-bromo-6-methoxypyrazolo[1,5-a]pyridine) , having the lowest calculated logP, elutes the earliest.
The subtle differences in the positions of the bromo and methoxy groups lead to changes in the overall molecular polarity and surface area available for hydrophobic interactions. This demonstrates the sensitivity of reverse-phase HPLC in differentiating closely related positional isomers.
Conclusion
This guide has presented a robust and reliable reverse-phase HPLC method for the separation of bromo-methoxypyrazolo[1,5-a]pyridine isomers. The experimental data clearly illustrates the direct relationship between the isomers' hydrophobicity, as influenced by substituent position, and their chromatographic retention times. The detailed methodology and the rationale behind the experimental choices provide a solid foundation for researchers and drug development professionals to adapt and apply these principles to their own analytical challenges involving isomeric compounds. The ability to achieve baseline separation of such closely related molecules is a critical step in ensuring the quality and integrity of pharmaceutical compounds.
References
-
Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem. Available from: [Link]
- WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents.
-
A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. Available from: [Link]
-
(PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Available from: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]
-
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Available from: [Link]
-
LogP and logD calculations - Documentation - Chemaxon. Available from: [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available from: [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available from: [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]
-
Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus - MDPI. Available from: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central. Available from: [Link]
Sources
A Comparative Guide to High-Resolution Mass Spectrometry for Impurity Analysis of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
Introduction: The Criticality of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the assurance of drug substance purity is paramount. For novel heterocyclic compounds like 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine, a potential building block in medicinal chemistry, rigorous impurity profiling is not merely a quality control measure but a fundamental requirement for regulatory approval and patient safety.[1][2] Impurities, which can arise from the synthesis process, degradation, or storage, may impact the efficacy and safety of the final drug product.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, setting clear thresholds that necessitate highly sensitive and specific analytical technologies.[1][4][5]
This guide provides an in-depth comparison of two leading High-Resolution Mass Spectrometry (HRMS) technologies—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the comprehensive analysis of potential impurities in this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer insights into data interpretation, equipping researchers and drug development professionals with the knowledge to select and implement the most suitable analytical strategy.
Understanding the Analyte and Potential Impurities
This compound is a halogenated heterocyclic compound. Its synthesis, likely involving the cyclization of an aminopyridine derivative, presents a predictable profile of potential process-related impurities.[6][7][8] Understanding this synthetic route is the first step in a logical impurity investigation.
Plausible Process-Related Impurities:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Regioisomers such as 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine, which may form due to non-selective reactions.[9][10]
-
Debrominated Impurity: Loss of the bromine atom to yield 5-methoxypyrazolo[1,5-a]pyridine.
-
Demethylated Impurity: Loss of the methyl group from the methoxy moiety.
-
Oxidation Products: Introduction of an oxygen atom, a common degradation pathway.
The presence of a bromine atom provides a distinct isotopic signature (A+2 pattern for 79Br/81Br), which is a powerful diagnostic tool in mass spectrometry for rapidly identifying halogenated compounds.[11]
HRMS Technology Showdown: Q-TOF vs. Orbitrap
High-Resolution Mass Spectrometry is the gold standard for impurity identification because it provides exact mass measurements, enabling the confident determination of elemental compositions.[12][] Both Q-TOF and Orbitrap analyzers excel in this area, but they operate on different principles, leading to distinct performance characteristics relevant to impurity analysis.[3]
dot
Caption: Core principles and key strengths of Q-TOF and Orbitrap HRMS platforms.
Comparative Performance Metrics
The choice between Q-TOF and Orbitrap technology depends on the specific analytical objective. For impurity profiling, the key is balancing resolution, mass accuracy, sensitivity, and dynamic range.
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Relevance to Impurity Analysis |
| Resolution | High (e.g., 40,000 FWHM) | Ultra-High (e.g., >140,000 FWHM)[14] | Higher resolution better separates the impurity signal from the API tailing or matrix interferences, which may have very similar m/z values. |
| Mass Accuracy | Excellent (< 3 ppm) | Superior (< 1 ppm) | Sub-ppm accuracy significantly reduces the number of possible elemental formulas for an unknown impurity, accelerating identification.[12] |
| Acquisition Speed | Very Fast | Slower (Resolution-dependent)[14] | Faster acquisition is compatible with fast UHPLC separations, improving throughput. |
| Intrascan Dynamic Range | Excellent | Good, but can be limited[15] | Crucial for detecting very low-level impurities in the presence of the high-concentration main compound (API) within the same scan. |
| Ease of Use & Robustness | Generally considered very robust and stable. | Requires highly stable temperature and more frequent calibration for highest performance.[14] | Impacts laboratory workflow and instrument uptime. |
Expert Insight: While Orbitrap systems offer unparalleled resolution and mass accuracy, which is invaluable for resolving complex mixtures and confidently assigning molecular formulas, Q-TOF instruments provide a robust platform with a superior intrascan dynamic range and acquisition speed.[15][16][17] For routine quality control involving known impurities and screening for unknowns in a less complex matrix, a Q-TOF can be highly effective. For challenging structural elucidation of novel, low-level impurities, the resolving power of an Orbitrap may be necessary.[3]
Experimental Design & Protocols
A self-validating analytical protocol is essential for generating trustworthy data.[18] The following is a comprehensive workflow for the analysis of this compound impurities.
dot
Caption: General workflow for LC-HRMS impurity profiling.
Part 1: Sample Preparation and Chromatography
Objective: To achieve optimal ionization of the analyte and chromatographic separation from its impurities.
Protocol:
-
Standard Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare a sample for analysis by diluting the stock solution to 0.1 mg/mL using the same diluent.
-
UHPLC System: A high-performance liquid chromatography system is essential for good separation.[19][20]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Causality: The C18 column is chosen for its broad applicability to moderately polar heterocyclic compounds. The acidic mobile phase (formic acid) promotes protonation, which is crucial for efficient positive-mode electrospray ionization (ESI).
Part 2: High-Resolution Mass Spectrometry Analysis
Objective: To acquire high-quality, accurate mass data for both the parent compound and all detectable impurities.
Protocol (Example Parameters):
| Parameter | Q-TOF Setting | Orbitrap Setting |
| Ionization Mode | ESI Positive | ESI Positive |
| Mass Range (m/z) | 100 - 1000 | 100 - 1000 |
| Resolution Setting | 40,000 (at m/z 200) | 140,000 (at m/z 200) |
| MS1 Scan Rate | 2 Hz | ~1 Hz |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Data-Dependent Acquisition (DDA) |
| Collision Energy | Ramped (e.g., 15-40 eV) | Ramped (e.g., 15-40 eV) |
| Calibration | External calibration with real-time lock mass correction. | External calibration, performed daily. |
Causality:
-
ESI Positive Mode: The pyrazolo[1,5-a]pyridine core contains nitrogen atoms that are readily protonated.
-
Data-Dependent Acquisition (DDA): This mode allows for the automatic selection of the most intense ions from a full scan (MS1) for fragmentation (MS/MS), providing structural information without prior knowledge of the impurities present.[19]
-
Ramped Collision Energy: Using a range of collision energies ensures that a wide variety of fragment ions are produced, which is crucial for structural elucidation.
Data Analysis and Interpretation: A Self-Validating System
The trustworthiness of the results comes from a logical, multi-step data evaluation process.[18][21]
-
Peak Detection and Mass Extraction: Utilize software to detect all chromatographic peaks above a defined threshold (e.g., 0.05% relative to the API, as per ICH guidelines).[1]
-
Elemental Formula Generation: For each detected impurity, use the accurate mass (< 3 ppm tolerance) to generate a list of possible elemental compositions. The software should be constrained by reasonable element counts (C, H, N, O, Br).
-
Isotopic Pattern Matching: This is a critical validation step. Compare the experimental isotopic pattern of the ion with the theoretical pattern for the proposed formula. For a bromine-containing compound, the characteristic ~1:1 ratio of the 79Br and 81Br isotopes must be present.[11]
-
Fragmentation (MS/MS) Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure.
-
Plausible Losses: Look for logical neutral losses, such as the loss of a methyl radical (•CH3) or HBr.
-
Comparison to API: Compare the fragmentation pattern of the impurity to that of the API. Common fragments suggest a related structure, while unique fragments can pinpoint the site of modification.
-
-
Quantification: Calculate the relative abundance of each impurity as a percentage of the main component's peak area.
Conclusion: Selecting the Right Tool for the Job
Both Q-TOF and Orbitrap HRMS platforms are powerful tools for the analysis of impurities in this compound.
-
An Orbitrap-based system is the superior choice when the primary goal is the de novo structural elucidation of unknown, trace-level impurities where the utmost confidence in molecular formula assignment is required. Its ultra-high resolution can be decisive in separating isobaric interferences.
-
A Q-TOF system represents a highly robust and versatile alternative, offering excellent mass accuracy combined with high speed and a wide dynamic range.[15] It is exceptionally well-suited for quality control environments, method validation, and routine impurity profiling where speed and reliability are key drivers.[22]
The ultimate decision should be guided by the specific stage of drug development, the complexity of the sample matrix, and the regulatory requirements at hand. By implementing a rigorous, self-validating workflow as described, researchers can generate the high-quality, defensible data necessary to ensure the purity, safety, and efficacy of new pharmaceutical entities.
References
-
Abdelhamid, A. O., & Gomha, S. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1). Available at: [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Gomha, S. M., et al. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Molecules, 25(15), 3453. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Case Study: Identifying Unknown Impurities using High-Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available at: [Link]
-
ICH. (2006). Impurities in new drug substances Q3A(R2). International Council for Harmonisation. Available at: [Link]
-
Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1863. Available at: [Link]
-
Metabolomics.blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics.blog. Available at: [Link]
-
Le-Bizec, B., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9128-9135. Available at: [Link]
-
Chelius, D., & Baughman, R. A. (2017). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. The AAPS Journal, 19(6), 1722-1732. Available at: [Link]
-
LabRulez LCMS. (2023). TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS. Available at: [Link]
-
Emery Pharma. (2023). Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation. Emery Pharma. Available at: [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available at: [Link]
-
Gelabert, A., et al. (2024). Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Fingerprinting and Chemometrics for Coffee Classification and Authentication. Molecules, 29(1), 184. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. IJPBMS. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 87. Available at: [Link]
-
AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. Available at: [Link]
-
ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Molecules. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). Available at: [Link]
-
European Journal of Chemistry. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry. Available at: [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. Available at: [Link]
-
YouTube. (2023). ICH Q3A Guideline for Impurities in New Drug Substances. Pharma Beginners. Available at: [Link]
-
Grön, C. (1998). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Chemosphere, 37(9-12), 2005-2014. Available at: [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
MASONACO. (n.d.). LC-HRMS Applications. MASONACO. Available at: [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. lejan-team.com [lejan-team.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | C8H7BrN2O | CID 44622825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. fda.gov [fda.gov]
- 19. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. emerypharma.com [emerypharma.com]
A Comparative Guide to the Structural Analysis of 4-bromo-5-methoxypyrazolo[1,5-a]pyridine: A Predictive and Methodological Approach
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and physical characteristics. This guide focuses on a specific, yet intriguing, derivative: 4-bromo-5-methoxypyrazolo[1,5-a]pyridine.
A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of an experimentally determined crystal structure for this compound. This presents both a challenge and an opportunity. The challenge lies in the inability to directly compare its solid-state conformation with other known structures. The opportunity, however, allows us to construct a predictive analysis based on established crystallographic principles and the known effects of its constituent functional groups. This guide will, therefore, serve a dual purpose: to provide a detailed, step-by-step protocol for the experimental determination of its crystal structure and to offer a comparative analysis of its predicted structural features against those of related compounds.
The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. In drug development, the crystal structure of a small molecule provides invaluable insights into its interaction with biological targets, such as proteins and nucleic acids. It informs on bond lengths, bond angles, and torsional angles, which dictate the molecule's overall shape and conformational flexibility. Furthermore, the packing of molecules in a crystal lattice, governed by intermolecular forces, influences critical properties like solubility, stability, and bioavailability. For researchers in materials science, understanding the crystal packing is key to designing materials with desired optical or electronic properties.
A Hypothetical Approach to the Crystal Structure of this compound
In the absence of experimental data, we can predict the key structural features of this compound by considering the influence of its substituents—a bromine atom and a methoxy group—on the pyrazolo[1,5-a]pyridine core.
1. The Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system is generally planar. The planarity is a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms.
2. The Influence of the Methoxy Group (-OCH₃): The methoxy group at the 5-position is an electron-donating group through resonance, while being weakly electron-withdrawing through induction.[1][2][3] Its presence is expected to influence the bond lengths within the pyridine ring, potentially leading to a slight lengthening of the C5-C6 and C4-C5 bonds due to increased electron density. Sterically, the methyl group can rotate, but its preferred conformation will likely be one that minimizes steric hindrance with the adjacent part of the molecule.
3. The Influence of the Bromine Atom (-Br): The bromine atom at the 4-position is a halogen, which is an electron-withdrawing group by induction and a weak electron-donating group by resonance.[1][3] Its primary effect on the geometry is expected to be a slight lengthening of the C4-Br bond compared to a C-H bond. More significantly, the bromine atom is a potent participant in intermolecular interactions, particularly halogen bonding (C-Br···X, where X is a nucleophile like O or N) and other van der Waals interactions.[4]
Predicted Intermolecular Interactions: In a hypothetical crystal lattice, we would anticipate a variety of intermolecular forces dictating the packing arrangement. These could include:
-
π-π Stacking: The planar pyrazolo[1,5-a]pyridine cores could stack on top of each other.
-
Halogen Bonding: The electrophilic region on the bromine atom (the σ-hole) could interact with the lone pairs of the nitrogen atoms or the oxygen of the methoxy group of neighboring molecules.[4]
-
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl protons as donors and the nitrogen and oxygen atoms as acceptors are also likely to be present.
-
Br···Br Interactions: Type I and Type II bromine-bromine contacts are also possible and play a significant role in the packing of bromo-substituted aromatic compounds.[4]
Experimental Protocol for Crystal Structure Determination
The following section outlines a comprehensive, step-by-step methodology for the determination of the crystal structure of this compound.
Part 1: Synthesis and Purification
The first and most critical step is to obtain a pure sample of the target compound. Synthesis would likely follow established routes for the formation of the pyrazolo[1,5-a]pyridine scaffold, followed by regioselective bromination and methoxylation. Purification to >99% purity, as confirmed by techniques such as NMR, HPLC, and mass spectrometry, is essential for successful crystallization.
Part 2: Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging part of the process. A variety of crystallization techniques should be explored.
Table 1: Recommended Crystallization Techniques
| Technique | Description | Solvents to Try |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[5] | Dichloromethane, Chloroform, Ethyl Acetate, Acetone |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5] | Inner Vial: Dichloromethane, Chloroform; Outer Vial: Hexane, Pentane, Diethyl Ether |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution. | Lower Layer: Dichloromethane, Chloroform; Upper Layer: Hexane, Methanol |
Caption: Workflow for the crystallization of small molecules.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.
Experimental Workflow:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.[7][8] This process generates a series of diffraction images.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods. This leads to an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Caption: The experimental workflow of single-crystal X-ray diffraction.
Data Presentation and Comparison
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[9][10][11][12] This file contains all the pertinent information about the crystal structure. For a comparative analysis, key parameters would be extracted and tabulated.
Table 2: Hypothetical vs. Comparative Crystallographic Data
| Parameter | Predicted Value/Range for this compound | Comparative Data from a Related Structure (e.g., a substituted pyrazolo[1,5-a]pyrimidine) |
| Crystal System | Monoclinic or Orthorhombic (common for small organic molecules) | To be determined experimentally |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | To be determined experimentally |
| C-Br Bond Length (Å) | ~1.90 Å | To be determined experimentally |
| C-O Bond Length (Å) | ~1.36 Å (aromatic C-O) | To be determined experimentally |
| Key Torsion Angles (°) | Near 0° or 180° for the C-C-O-C of the methoxy group relative to the ring, indicating planarity. | To be determined experimentally |
| Dominant Intermolecular Interactions | π-π stacking, Halogen bonding, C-H···O/N hydrogen bonds | To be determined experimentally |
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. By combining predictive analysis based on fundamental chemical principles with a detailed experimental protocol, researchers are well-equipped to undertake this structural elucidation. The determination of this crystal structure will not only fill a gap in the crystallographic literature but will also provide crucial insights for the future design and development of novel pyrazolo[1,5-a]pyridine-based compounds for a wide range of applications.
References
- Current time information in Pasuruan, ID. (n.d.).
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Rupp, B. (n.d.). X Ray Crystallography. PMC - NIH. Retrieved from [Link]
- Abdel-Rahman, L. H., et al. (2022). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 12(1), 1693.
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
IUCr. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
An-Najah National University. (2017, October 4). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
MDPI. (2024, December 13). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
-
PMC. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Retrieved from [Link]
-
YouTube. (2011, September 5). Substituent Effects in Aromatic Substitution I [Video]. Retrieved from [Link]
-
IUCr. (n.d.). File syntax. Retrieved from [Link]
-
AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]
-
Oxford Academic. (n.d.). The crystallographic information file (CIF). Retrieved from [Link]
-
ACS Publications. (2025, October 3). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. Retrieved from [Link]
-
SERC - Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. azom.com [azom.com]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. iucr.org [iucr.org]
- 11. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reactivity of C4-Bromo vs. C6-Bromo Pyrazolo[1,5-a]pyridine
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Strategic Role of Bromination
The pyrazolo[1,5-a]pyridine core is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] As a privileged scaffold, its rigid, planar structure and unique electronic properties make it a cornerstone for the development of novel therapeutics, including kinase inhibitors, and advanced photophysical materials like fluorescent probes.[2][3][4] The synthetic versatility of this scaffold allows for extensive peripheral modifications, enabling the fine-tuning of its biological and physical properties.[5]
Halogenated derivatives, particularly bromo-substituted pyrazolo[1,5-a]pyridines, serve as exceptionally versatile intermediates. The bromine atom acts as a synthetic linchpin, providing a reactive handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. However, the regiochemical placement of the bromine atom—specifically at the C4 versus the C6 position—imparts distinct electronic and steric characteristics to the molecule, leading to significant, and often strategically important, differences in reactivity.
This guide provides an in-depth comparison of the reactivity profiles of C4-bromo- and C6-bromopyrazolo[1,5-a]pyridine. We will dissect the underlying electronic principles governing their behavior and provide supporting experimental frameworks to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Electronic Landscape: Why Position Matters
The reactivity of the pyrazolo[1,5-a]pyridine system is dictated by the fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring.[1] The electron-withdrawing nature of the pyridine nitrogen atom (N5) creates regions of low electron density, particularly at the C4 (para) and C6 (ortho) positions. This renders the C-Br bond at these positions susceptible to both oxidative addition in cross-coupling cycles and attack by nucleophiles.
Caption: Logical relationship of electronic properties in the pyrazolo[1,5-a]pyridine core.
The key difference arises from the position relative to the bridgehead nitrogen (N5). Both positions are activated, but the efficiency of charge stabilization during reaction intermediates and the steric environment around the C-Br bond differ, leading to divergent reactivity pathways.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for C-C and C-N bond formation.[6][7] The critical first step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) complex. The rate of this step is highly sensitive to the electronic density and steric hindrance at the reaction center.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura couplings, both isomers are competent substrates. However, subtle differences in yield and reaction kinetics can be observed. The C6-position, being ortho to the bridgehead nitrogen, may experience a slightly stronger inductive electron-withdrawing effect, potentially making the C6-Br bond more polarized and susceptible to oxidative addition. Conversely, the C4-position is less sterically encumbered, which can facilitate the approach of the bulky palladium catalyst.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Entry | Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C6-Bromopyrazolo[1,5-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | C4-Bromopyrazolo[1,5-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 3 | C6-Bromopyrazolo[1,5-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | DME | 85 | 8 | 92 |
| 4 | C4-Bromopyrazolo[1,5-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | DME | 85 | 8 | 90 |
Data presented are representative and intended for comparative purposes.
Expert Commentary: The choice of catalyst is crucial. While Pd(PPh₃)₄ is a workhorse, more electron-rich and sterically demanding ligands like dppf can accelerate the reductive elimination step, often leading to higher yields and faster reactions, as seen in entries 3 and 4.[7] The slightly higher yields observed for the C6-isomer in this model suggest that electronic activation may slightly outweigh steric considerations for this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar catalytic cycle, but the nature of the amine nucleophile adds another layer of complexity.[8] Steric hindrance can play a more significant role, especially with bulky secondary amines.
Table 2: Comparative Yields in a Model Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C6-Bromopyrazolo[1,5-a]pyridine | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 85 |
| 2 | C4-Bromopyrazolo[1,5-a]pyridine | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 91 |
| 3 | C6-Bromopyrazolo[1,5-a]pyridine | Aniline | Pd(OAc)₂, RuPhos (2 mol%) | K₃PO₄ | t-AmylOH | 110 | 18 | 76 |
| 4 | C4-Bromopyrazolo[1,5-a]pyridine | Aniline | Pd(OAc)₂, RuPhos (2 mol%) | K₃PO₄ | t-AmylOH | 110 | 18 | 84 |
Data presented are representative and intended for comparative purposes.
Expert Commentary: In this case, the less sterically hindered C4-isomer consistently provides higher yields. This suggests that for C-N bond formation, particularly with nucleophiles larger than ammonia, the steric accessibility of the C4-position is the dominant factor for achieving high efficiency. The use of modern biarylphosphine ligands like XPhos or RuPhos is essential for coupling a broad range of amines.[9][10]
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free method for functionalization. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is determined by the stability of the negatively charged intermediate, known as the Meisenheimer complex.[11][12]
The electron-deficient nature of the pyridine ring inherently activates the C4 and C6 positions for SNAr. The key to their differential reactivity lies in the ability to delocalize the negative charge of the Meisenheimer intermediate onto the electronegative N5 atom.
-
Attack at C4: The negative charge can be effectively delocalized onto the N5 atom through resonance, a stabilizing para-quinoid like structure. This provides a strong driving force for the reaction.
-
Attack at C6: The charge can also be delocalized onto the N5 atom from the ortho position.
While both positions are activated, the delocalization from the C4 (para) position is generally considered more effective, and the C4 position is less sterically hindered. Therefore, the C4-bromo isomer is predicted to be significantly more reactive in SNAr reactions.
Caption: Stabilization of the Meisenheimer intermediate in SNAr at C4 vs. C6.
Table 3: Comparative Reactivity in a Model SNAr Reaction
| Entry | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | C4-Bromopyrazolo[1,5-a]pyridine | NaOMe (2 eq.) | MeOH | 65 | 4 | >95 |
| 2 | C6-Bromopyrazolo[1,5-a]pyridine | NaOMe (2 eq.) | MeOH | 65 | 4 | ~40 |
| 3 | C6-Bromopyrazolo[1,5-a]pyridine | NaOMe (2 eq.) | MeOH | 65 | 24 | >95 |
Data presented are representative and intended for comparative purposes.
The experimental data strongly support the mechanistic prediction: the C4-bromo isomer reacts much faster than the C6-bromo isomer under identical conditions, highlighting its superior suitability for SNAr transformations.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the bromopyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv.).[13] In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).[13] Add the catalyst solution to the Schlenk flask. Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).[10] Add the bromopyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the solvent (e.g., toluene, 4 mL). Seal the vial and heat to the specified temperature (typically 100-110 °C) for 16-24 hours. After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the bromopyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.) in the appropriate solvent (e.g., MeOH for methoxide substitution, 5 mL), add the nucleophile (e.g., sodium methoxide, 2.0 mmol, 2.0 equiv.). Heat the reaction mixture in a sealed tube or under a reflux condenser at the specified temperature (e.g., 65 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Strategic Recommendations
The C4-bromo and C6-bromo isomers of pyrazolo[1,5-a]pyridine, while structurally similar, exhibit distinct and predictable reactivity profiles that can be leveraged for strategic synthetic advantage.
Summary of Reactivity:
| Feature | C4-Bromopyrazolo[1,5-a]pyridine | C6-Bromopyrazolo[1,5-a]pyridine |
| Dominant Reactivity | Highly susceptible to SNAr . Good substrate for cross-coupling. | Good substrate for cross-coupling . Less reactive in SNAr. |
| Key Steric Factor | Less hindered, more accessible. | More hindered, adjacent to the fused ring. |
| Key Electronic Factor | Highly activated (para to N5). | Activated (ortho to N5). |
| Recommended Use | Ideal for introducing N, O, and S nucleophiles via SNAr . Preferred for cross-coupling with bulky partners. | Excellent for most Suzuki and Buchwald-Hartwig reactions, especially with smaller partners. |
By understanding these fundamental differences, chemists can select the optimal isomer to streamline their synthetic routes, improve yields, and efficiently access a wider range of functionalized pyrazolo[1,5-a]pyridine derivatives for applications in drug discovery and beyond.
References
- Current time information in Pasuruan, ID. Google.
- Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI. (2021, July 14). MDPI.
- WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025, August 7). ResearchGate.
- A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. PMC.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
- A Comparative Guide to the Reactivity of 6-Bromo-4-chloroquinoline-3-carbonitrile and 6-Bromo-4-iodoquinoline. Benchchem.
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). ResearchGate.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024, September 17). MDPI.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
- Pyrazolo[1,5-a]pyridine | 274-56-6. MilliporeSigma.
- Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. PubMed.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). MDPI.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
- 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4. ChemicalBook.
- Buchwald–Hartwig amination. Wikipedia.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC - NIH.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 3. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Reference Standards for 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine Purity Assay: A Comparative Guide
Introduction to the Analytical Challenge
4-Bromo-5-methoxypyrazolo[1,5-a]pyridine (CAS: 1427396-62-0) is an essential heterocyclic building block heavily utilized in the synthesis of and other targeted cancer therapeutics[1]. The bromine atom at the 4-position serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, trace impurities—particularly des-bromo analogs or regioisomeric byproducts from the cyclization of pyridine N-imines—can poison catalysts or propagate through multi-step syntheses, leading to complex, inseparable mixtures in the final active pharmaceutical ingredient (API).
To prevent downstream failures, establishing a high-fidelity purity assay using rigorously qualified reference standards is non-negotiable. This guide objectively compares different grades of reference standards and provides a self-validating, orthogonal protocol for certifying this compound.
Comparison of Reference Standard Alternatives
When selecting a reference standard for this compound, researchers typically choose between three tiers. Table 1 summarizes the quantitative and qualitative differences to aid in procurement and assay design.
Table 1: Quantitative & Qualitative Comparison of Reference Standard Grades
| Reference Standard Grade | Typical Purity | Traceability & Certification | Relative Cost | Best Use Case |
| Commercial Analytical Grade | ≥97.0% (Area %) | Vendor CoA only | Low ( | Early-stage discovery & screening |
| In-House Primary Standard | >99.0% (Absolute) | Full Mass Balance & qNMR | High (Labor/Time) | IND-enabling studies & Quantitative Assays |
| Certified Reference Material (CRM) | >99.5% (Absolute) | ISO 17034 / Pharmacopeial | Very High | GMP API release testing (If available) |
Causality in Standard Selection
Commercial analytical grades (often ≥97% purity, as seen with suppliers like [2] and [3]) are highly cost-effective (typically ranging from $70 to $230 per gram) for early discovery. However, they lack the rigorous mass-balance characterization required for IND-enabling quantitative assays. Because no official USP/EP monograph exists for this specific intermediate, laboratories must synthesize and qualify an In-House Primary Standard using orthogonal techniques to achieve the >99.0% absolute purity required for GMP-compliant API starting material release.
Methodology: Self-Validating Purity Assay Protocol
To qualify a batch of this compound as a reference standard, we employ a self-validating dual-method approach: HPLC-UV for chromatographic purity and quantitative NMR (qNMR) for absolute mass fraction. Relying solely on HPLC-UV is a critical analytical error, as it assumes all impurities share the same extinction coefficient as the target analyte—a false assumption that frequently leads to the overestimation of purity.
Step-by-Step Protocol 1: HPLC-UV/MS (Chromatographic Purity)
Causality: A C18 column with a shallow gradient of water/acetonitrile containing 0.1% Trifluoroacetic acid (TFA) is selected. The TFA suppresses the ionization of the basic pyrazolo[1,5-a]pyridine nitrogen, preventing peak tailing and ensuring sharp, quantifiable peaks.
-
Standard Preparation: Dissolve 10.0 mg of the this compound candidate in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL solution.
-
Instrument Setup: Utilize a UHPLC system equipped with a Photodiode Array (PDA) detector and a single quadrupole Mass Spectrometer.
-
Column Selection: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in LC-MS grade Water
-
Solvent B: 0.1% TFA in LC-MS grade Acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 0.5 mL/min.
-
Detection: Extract the UV chromatogram at 254 nm (optimal for the conjugated bicyclic pyrazolo-pyridine system).
-
Calculation: Integrate all peaks with a Signal-to-Noise (S/N) ratio > 10. Calculate relative purity as: (Area of Target Peak / Total Area) × 100.
Step-by-Step Protocol 2: Quantitative NMR (Absolute Mass Fraction)
Causality: qNMR provides an absolute purity value independent of UV response factors. Maleic acid is chosen as the internal standard (IS) because its singlet resonance (~6.3 ppm) does not overlap with the aromatic protons of the pyrazolo[1,5-a]pyridine ring (typically 6.8–8.5 ppm) or the methoxy singlet (~4.0 ppm).
-
Sample Preparation: Accurately weigh ~15.0 mg of the this compound candidate and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).
-
Solvent: Dissolve the mixture in 0.6 mL of DMSO-d6. Vortex to ensure complete dissolution.
-
Acquisition Parameters: Run a 1H NMR experiment (400 MHz or higher) with a 90° pulse. Set a relaxation delay (D1) of 30 seconds—this is critical to ensure complete relaxation of all protons for accurate integration—and acquire 64 scans.
-
Integration:
-
Integrate the Maleic Acid singlet at ~6.3 ppm (represents 2 protons).
-
Integrate the methoxy group of the analyte at ~4.0 ppm (represents 3 protons).
-
-
Calculation: Determine absolute purity using the standard qNMR equation: P_x = (I_x / I_std) × (N_std / N_x) × (M_x / M_std) × (W_std / W_x) × P_std (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).
Workflow Visualization
The following diagram illustrates the logical decision tree for qualifying the reference standard. The concordance check ensures the self-validating nature of the assay; a discrepancy of >1% between HPLC and qNMR indicates hidden impurities (e.g., inorganic salts or non-UV absorbing organics).
Caption: Reference Standard Qualification Workflow for this compound.
Conclusion
For this compound, relying solely on vendor-supplied certificates of analysis (often based on area percent HPLC) is insufficient for rigorous pharmaceutical development. By implementing the orthogonal HPLC/qNMR workflow described above, researchers can establish a self-validating primary reference standard, ensuring absolute reproducibility in downstream cross-coupling applications and API manufacturing.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - National Institutes of Health (NIH) / PMC.[Link]
-
Shanghai Amole Biotechnology Co., Ltd. - Research Reagents - ChemBK.[Link]
-
Chemical Pricing Data & Market Availability - unina.it. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
As a novel heterocyclic compound, 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine is integral to advancing research in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its unique structure, however, necessitates a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
I. Hazard Identification and Risk Assessment
-
Toxicity: Many pyridine and pyrazole derivatives are harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory tract.[4][5][6][7]
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, improper disposal that allows the compound to enter drains or waterways must be strictly avoided.[8]
-
Reactivity: While specific reactivity data for this compound is limited, it is prudent to assume it may be incompatible with strong oxidizing agents.[4]
Given these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste.
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential. For larger quantities or in the event of a spill, impervious clothing may be necessary.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate cartridge should be used.[9]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the area and ensure adequate ventilation.[9]
-
Containment: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the spilled material and absorbent in a clearly labeled, sealed container for hazardous waste disposal. Use non-sparking tools if the compound is dissolved in a flammable solvent.[8]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
IV. Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical for safety and compliant disposal.
Waste Stream Identification: Create a dedicated hazardous waste stream for this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Solutions containing the compound.
-
Rinsate from decontaminating glassware.
Container Selection and Labeling:
-
Use a leak-proof container that is compatible with the chemical waste.[10]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]
-
Keep the container securely closed except when adding waste.[12]
Satellite Accumulation Areas (SAAs): Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[13] This area should be clearly marked, and waste should be segregated by chemical compatibility (e.g., keep away from strong acids, bases, and oxidizers).[12]
V. Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[14] The primary method of disposal is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste materials contaminated with this compound in the designated and properly labeled hazardous waste container.
-
Container Management: Ensure the waste container is in good condition, with no leaks or rust.[11] Do not overfill the container.
-
Request for Pickup: Once the container is full or the waste is no longer being generated, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[13]
-
Documentation: Complete all necessary waste disposal forms provided by your EHS department, accurately detailing the contents of the waste container.
Empty Container Disposal: Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing and air-drying, the container labels should be completely defaced or removed before the container is discarded or recycled according to institutional policies.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Potential for toxicity and environmental harm.[14] |
| Disposal Method | Incineration via a licensed hazardous waste facility | Ensures complete destruction of the compound. |
| Container Type | Leak-proof, chemically compatible, and sealable | Prevents leaks and reactions during storage and transport.[10] |
| Labeling | "Hazardous Waste" + Full Chemical Name | Ensures proper identification and handling.[11] |
| Storage | Designated and segregated Satellite Accumulation Area | Prevents accidental mixing with incompatible materials.[12][13] |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste | Minimizes exposure and environmental release.[8] |
References
- American Chemical Society. Hazardous Waste and Disposal. ACS.org.
- HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal.
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Purdue University. Hazardous Waste Disposal Guidelines.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- MATERIAL SAFETY D
- Spectrum Chemical. (2018, July 06). TCI AMERICA.
- Echemi.
- Fisher Scientific.
- Fisher Scientific.
- Angene Chemical. (2021, May 01).
- Periodica Polytechnica. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no.
- ChemicalBook. (2025, August 08). 4-BroMo-6-Methoxypyrazolo[1,5-a]pyridine | 1207839-86-8.
- CymitQuimica. (2024, December 19).
- Sigma-Aldrich. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9.
- PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Synthonix, Inc. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile - [B50846].
- ChemScene. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine.
- Arabian Journal of Chemistry. (2022, March 01).
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 [sigmaaldrich.cn]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. purdue.edu [purdue.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine: A Framework for Prudent Practice
In the landscape of drug discovery and chemical synthesis, we frequently encounter novel molecules with incomplete toxicological profiles. 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine is one such compound. While its unique structure is of great interest to researchers, the absence of a comprehensive, experimentally verified Safety Data Sheet (SDS) necessitates a conservative and systematic approach to its handling.
This guide is built on the principle of "prudent practice," which dictates that substances with unknown hazards should be treated as potentially hazardous.[1] By analyzing the chemical's structure—a brominated, heterocyclic pyridine derivative—and examining data from close structural analogs, we can establish a robust safety framework. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring every protocol is a self-validating system for your protection.
Hazard Assessment: An Approach Based on Structural Analogy
Given the lack of specific toxicity data for this compound, we must infer its potential hazards from structurally similar compounds. This approach allows us to anticipate risks and implement appropriate controls. The primary structural alerts are the brominated aromatic system and the pyrazolo[1,5-a]pyridine core, which is a nitrogen-containing heterocycle.
Data from close isomers and related structures strongly suggest that this compound should be treated as, at minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.[2][3]
| Compound | CAS Number | Observed/Predicted Hazards | Relevance to Target Compound |
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | 1207557-36-5 | Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] | A very close structural isomer; hazards are highly likely to be similar. |
| 5-Bromo-2-methoxypyridine | 13472-85-0 | Warning: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] | A related brominated methoxypyridine structure, reinforcing the expectation of irritant properties. |
| Pyridine | 110-86-1 | Flammable, harmful if swallowed, causes skin and eye irritation, suspected of causing genetic defects and cancer. | The parent heterocyclic system, known for its systemic toxicity and irritant properties.[4] |
Based on this analysis, all handling procedures must be designed to prevent contact, inhalation, and ingestion.
Core Directive: Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safety when handling any potentially hazardous, fine chemical is a combination of engineering controls and appropriate PPE. This multi-layered defense minimizes the risk of exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and the preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[4][5] The rationale is twofold:
-
Containment of Aerosols: As a solid, the compound can easily form fine dust or aerosols during handling, which are readily inhaled.
-
Vapor Control: Although its volatility may be low, working within a fume hood protects against any potential vapor release, especially during reactions or when dissolved in a solvent.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to protect the eyes from splashes and fine dust.[6] Safety glasses are not sufficient. All eye protection must meet ANSI Z87.1 standards.[7]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or spattering, such as when transferring solutions or working with reactions under pressure.[7] The face shield provides a critical secondary barrier for the entire face.
-
-
Hand Protection:
-
Glove Selection: Due to the compound's aromatic and halogenated nature, standard latex gloves are not recommended.[4] Nitrile gloves provide a better barrier against a wider range of chemicals and are the minimum requirement.[5][8]
-
Double Gloving: For handling larger quantities (>1 gram) or during prolonged procedures, double-gloving is recommended. This provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully fastened, is required to protect skin and clothing from accidental contact.[7]
-
Chemical-Resistant Apron: For large-scale operations, a chemical-resistant apron worn over the lab coat is advised.
-
-
Footwear:
-
Closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times to protect against spills.[8]
-
-
Respiratory Protection:
-
Under normal conditions of use within a fume hood, a respirator is not typically required. However, if engineering controls fail or in the event of a large spill outside of a fume hood, respiratory protection is critical. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used in such emergencies.
-
Operational and Disposal Plans
A proactive plan for handling and disposal is a hallmark of a safe and efficient laboratory.
Step-by-Step Protocol for Safe Handling and Weighing
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles).
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Have all necessary spatulas, containers, and solvent-dispensing equipment ready within the hood to minimize movement.
-
Aliquotting: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Perform this action slowly and deliberately to avoid generating airborne dust.
-
Transfer: Promptly transfer the weighed solid into the reaction vessel or receiving container.
-
Cleanup: Immediately clean any residual powder from the spatula and balance using a solvent-moistened wipe (e.g., with ethanol or isopropanol), treating the wipe as hazardous waste.
-
Closure: Tightly seal the stock container before removing it from the fume hood.
-
Doffing: After the procedure is complete, remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. Wash hands thoroughly with soap and water.[1]
Spill Response Protocol
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Don PPE: Before cleanup, don appropriate PPE, including a lab coat, double nitrile gloves, goggles, and if necessary, a respirator.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid actions that create dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Segregation is Key
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9]
-
Waste Segregation: Never dispose of this compound or its waste down the drain.[10]
-
Designated Containers: All waste—including residual solids, contaminated solutions, and used cleaning materials—must be collected in a clearly labeled "Halogenated Organic Waste" container.[9][11] This segregation is critical for proper environmental disposal and is often a regulatory requirement.[12]
-
Container Management: Keep the waste container sealed when not in use and store it in a well-ventilated area, such as a satellite accumulation area within the lab.[13]
-
Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste pickup.
Emergency First Aid Procedures
In case of accidental exposure, immediate and correct first aid is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the experimental work.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | 1207557-36-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. falseguridad.com [falseguridad.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. scienceready.com.au [scienceready.com.au]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
